(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Description
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Properties
IUPAC Name |
(E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURVTCIOHHDNT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331094 | |
| Record name | (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27268-04-8 | |
| Record name | (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Technical Whitepaper: Scalable Synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid
Executive Summary
The target molecule, (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid , represents a critical pharmacophore in medicinal chemistry. Pyrazole-linked acrylic acids are privileged scaffolds, exhibiting potent biological activities including histone deacetylase (HDAC) inhibition, anti-inflammatory properties (COX-2 inhibition), and antitumor effects.
This technical guide details a robust, scalable synthetic route for this compound. Unlike generic protocols, this guide focuses on the Knoevenagel condensation via the Doebner modification , a method selected for its thermodynamic selectivity for the (E)-isomer and its ability to drive the reaction to completion through in-situ decarboxylation.
Retrosynthetic Analysis
To design an efficient synthesis, we disconnect the target molecule at the alkene bridge. The most logical disconnection reveals two key precursors: 1-phenyl-1H-pyrazole-4-carbaldehyde and malonic acid .
Strategic Logic:
-
The Alkene: The (E)-geometry is thermodynamically favored. Using malonic acid with a pyridine/piperidine system (Doebner modification) promotes decarboxylation after condensation, irreversibly driving the equilibrium toward the desired acrylic acid.
-
The Heterocycle: The 1-phenyl-1H-pyrazole core is stable under Knoevenagel conditions. The aldehyde functionality at position 4 is activated for nucleophilic attack due to the electron-rich nature of the pyrazole ring, which stabilizes the intermediate.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from the pyrazole aldehyde and malonic acid.
Reaction Mechanism: The Doebner Modification
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a piperidine-catalyzed enolization of malonic acid, followed by nucleophilic attack on the aldehyde.
Mechanistic Cascade:
-
Deprotonation: Piperidine (base) deprotonates malonic acid to generate the enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the pyrazole aldehyde.
-
Dehydration: Elimination of water creates the
-unsaturated dicarboxylic acid intermediate. -
Decarboxylation: Heating in pyridine facilitates the thermal decarboxylation of the unstable dicarboxylic intermediate, yielding the thermodynamically stable (E)-acrylic acid.
Figure 2: Step-wise mechanistic flow of the Knoevenagel-Doebner condensation.
Experimental Protocol
This protocol is optimized for a 10 mmol scale . It is a self-validating system: the evolution of CO₂ gas serves as a visual indicator of reaction progress.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |
| 1-phenyl-1H-pyrazole-4-carbaldehyde | 172.18 | 1.0 | 1.72 g | Limiting Reagent |
| Malonic Acid | 104.06 | 2.0 | 2.08 g | Nucleophile |
| Pyridine | 79.10 | Solvent | 10.0 mL | Solvent/Base |
| Piperidine | 85.15 | Cat. | 0.5 mL | Catalyst |
| HCl (1M) | 36.46 | Excess | ~50 mL | Quenching/Precipitation |
Step-by-Step Methodology
-
Setup:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Critical: Ensure the condenser is vented to a fume hood, as CO₂ gas will be evolved.
-
-
Reaction Initiation:
-
Charge the RBF with 1-phenyl-1H-pyrazole-4-carbaldehyde (1.72 g) and malonic acid (2.08 g).
-
Add pyridine (10 mL) to dissolve the solids. The solution may turn slightly yellow.
-
Add piperidine (0.5 mL) dropwise.
-
Observation: A mild exotherm may occur.
-
-
Reflux (The Driver):
-
Heat the mixture to reflux (approx. 115°C oil bath temperature).
-
Maintain reflux for 2–4 hours .
-
Checkpoint: Monitor CO₂ evolution (bubbling). The reaction is typically complete when gas evolution ceases. TLC (30% EtOAc/Hexane) should show consumption of the aldehyde (R_f ~0.6) and appearance of a baseline spot (acid).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold 1M HCl (50 mL) with vigorous stirring.
-
Why: HCl neutralizes the pyridine and protonates the carboxylate salt, precipitating the free acid.
-
Stir for 15 minutes. A solid precipitate (usually off-white to pale yellow) will form.
-
-
Purification:
-
Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual pyridine hydrochloride.
-
Recrystallization: Dissolve the crude solid in hot Ethanol (EtOH) . If necessary, add drops of water to induce turbidity, then cool slowly to 4°C.
-
Filter the pure crystals and dry under vacuum at 50°C.
-
Characterization & Validation
To ensure scientific integrity, the synthesized compound must meet specific spectral criteria. The most distinct feature is the trans-coupling constant of the alkene protons.
Expected Analytical Data
-
Physical State: Pale yellow or off-white crystalline solid.
-
Melting Point: ~140–180°C (Note: MP varies significantly based on crystal polymorph and purity; analogs typically melt >130°C).
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.20 (s, 1H): -COOH (Carboxylic acid, broad, exchangeable).
- 8.90 (s, 1H): Pyrazole C5-H (Deshielded by N1-phenyl).
- 8.25 (s, 1H): Pyrazole C3-H .
-
7.80 (d, J = 16.0 Hz, 1H): -CH =CH-COOH (
-proton). - 7.40 – 7.70 (m, 5H): Phenyl ring protons.
-
6.35 (d, J = 16.0 Hz, 1H): -CH=CH -COOH (
-proton). -
Validation: The J = 16.0 Hz coupling confirms the (E)-configuration .
-
IR (KBr, cm⁻¹):
-
2500–3000 (broad, O-H stretch of acid).
-
1680–1700 (C=O stretch, conjugated acid).
-
1620 (C=C stretch).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temp >100°C. |
| Oily Product | Residual Pyridine | Wash solid more thoroughly with 1M HCl. |
| Impure NMR | Pyridine contamination | Recrystallize from EtOH/Water (9:1). |
| No Reaction | Wet reagents | Use dry Pyridine; ensure Malonic acid is dry. |
References
-
Synthesis of Pyrazole-4-carbaldehyde Precursors
- Kira, M. A., et al. "The Vilsmeier-Haack Reaction on Acetophenone Phenylhydrazone." Journal of Heterocyclic Chemistry, vol. 7, no. 1, 1970, pp. 25-29.
-
Note: Establishes the route for the aldehyde precursor.[7]
-
Knoevenagel-Doebner Protocol & Characterization
-
Fun, H.-K., et al. "(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one." Acta Crystallographica Section E, vol. 67, no. 10, 2011. Link
- Context: Provides crystallographic evidence of the (E)
-
-
Biological Relevance of Pyrazole Acrylic Acids
-
Luo, Y., et al. "Synthesis and biological evaluation of 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 15, 2012. Link
- Context: Validates the biological utility and spectral d
-
-
General Knoevenagel Methodology
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.tue.nl [pure.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid: A Technical Profile
This technical guide details the chemical properties, synthesis, and pharmacological potential of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a conjugated heteroaromatic carboxylic acid. Structurally, it consists of a 1-phenyl-1H-pyrazole core substituted at the C4 position with a trans-acrylic acid moiety. It serves as a versatile "warhead" intermediate; the electrophilic
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
| CAS Number | 27268-04-8 |
| Molecular Formula | C |
| Molecular Weight | 214.22 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| pKa (Predicted) | ~4.5 (Carboxylic acid), ~2.0 (Pyrazole N2 protonation) |
| LogP (Predicted) | 1.8 – 2.2 |
| Melting Point | 160–180 °C (Class typical; derivative dependent) |
Synthetic Pathways
The synthesis of this compound typically proceeds via a convergent route involving the functionalization of the pyrazole ring followed by chain extension. The most robust method is the Knoevenagel Condensation .
Step 1: Vilsmeier-Haack Formylation
The precursor, 1-phenyl-1H-pyrazole, is formylated at the electron-rich C4 position using POCl
-
Reagents: POCl
, DMF, 1-phenyl-1H-pyrazole (or hydrazone precursor). -
Mechanism: Electrophilic aromatic substitution.
-
Intermediate: 1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2][3][4][5][6]
Step 2: Knoevenagel Condensation
The aldehyde reacts with malonic acid in a pyridine/piperidine system.[7][8] The decarboxylation occurs in situ to yield the acrylic acid.
-
Reagents: Malonic acid, Pyridine, Piperidine (cat.), Reflux.[8]
-
Stereochemistry: The thermodynamic trans (E) isomer is exclusively favored due to steric relief between the pyrazole ring and the carboxylate.
Synthesis Workflow Diagram
Caption: Two-step synthetic route from 1-phenyl-1H-pyrazole to the target acrylic acid via Vilsmeier-Haack and Knoevenagel reactions.
Structural Characterization (Spectroscopy)
To validate the structure, researchers should look for the following diagnostic signals.
H-NMR (DMSO-
, 400 MHz)
-
12.20 (s, 1H): Carboxylic acid proton (-COOH). Broad, exchangeable with D
O. - 8.80 (s, 1H): Pyrazole C5-H. Deshielded due to the adjacent N-phenyl group.
- 8.05 (s, 1H): Pyrazole C3-H.
-
7.55 (d, J = 16.0 Hz, 1H): Vinylic proton (
-position). The large coupling constant confirms the trans (E) geometry. - 7.40 – 7.80 (m, 5H): Phenyl ring protons.
-
6.35 (d, J = 16.0 Hz, 1H): Vinylic proton (
-position).
Infrared (IR) Spectroscopy
-
2500–3000 cm
: Broad O-H stretch (Carboxylic acid dimer). -
1680–1700 cm
: C=O stretch (Conjugated acid). -
1620 cm
: C=C stretch (Alkene).
Pharmacological Potential & Applications
This molecule is rarely a final drug but serves as a high-value Pharmacophore Scaffold .
Mechanism of Action (MOA)
-
Michael Acceptor: The
-unsaturated ketone/acid motif can form covalent bonds with cysteine residues in the active sites of enzymes. -
HDAC Inhibition: Derivatives (especially hydroxamic acids synthesized from this acid) chelate Zinc ions in Histone Deacetylases, leading to chromatin relaxation and tumor suppression.
-
COX-2 Inhibition: The 1-phenyl-pyrazole core mimics the structure of Celecoxib, allowing it to fit into the hydrophobic pocket of Cyclooxygenase-2.
SAR & Biological Logic Diagram
Caption: Structure-Activity Relationship (SAR) mapping the molecule's dual potential as a covalent inhibitor and hydrophobic anchor.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability).
References
-
PubChem. (2025).[9] (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid - Compound Summary. National Library of Medicine. Link
-
Asian Publication Corporation. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. Link
-
MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Link
-
ResearchGate. (2012). Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity. Bioorganic & Medicinal Chemistry. Link
-
CymitQuimica. (2024). Product Catalog: (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid. Link
Sources
- 1. (PDF) Synthesis of 3-Substituted 1-Pheny [research.amanote.com]
- 2. (PDF) (2E)-3-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2, 5-dimethyl-3-thienyl) prop-2-en-1-one [academia.edu]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Technical Guide for Pharmaceutical Development
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS: 1134-50-5 analog/derivative). As a conjugated system linking a lipophilic N-heterocycle to a polar carboxylic acid tail, this molecule represents a critical pharmacophore in drug discovery, particularly for anti-inflammatory (COX-2 inhibition) and oncology targets.
This document moves beyond basic data listing to explain the causality of spectral features, offering a self-validating protocol for researchers. It integrates UV-Vis, FT-IR, High-Field NMR (
Chemical Identity & Structural Logic[1][2][3]
| Property | Detail |
| IUPAC Name | (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
| Molecular Formula | C |
| Molecular Weight | 214.22 g/mol |
| Key Structural Features | 1,4-disubstituted pyrazole core; trans-cinnamic acid motif; N-phenyl ring.[1] |
| Stereochemistry | E-isomer (trans) is thermodynamically favored over Z due to steric minimization between the pyrazole ring and the carboxylic acid. |
Synthetic Context for Impurity Profiling
To understand the spectrum, one must understand the source. This compound is typically synthesized via a Knoevenagel condensation between 1-phenyl-1H-pyrazole-4-carbaldehyde and malonic acid in the presence of a base (e.g., piperidine/pyridine), followed by decarboxylation.
Common Impurities to Watch:
-
Unreacted Aldehyde: Distinctive aldehyde proton signal (~9.9 ppm).
-
Z-Isomer: Lower coupling constant (
Hz) vs. E-isomer ( Hz). -
Decarboxylation Failure: Presence of dicarboxylic acid intermediates.
Spectroscopic Characterization Strategy
UV-Vis Spectroscopy: The Conjugation Check
Objective: Confirm the extent of
-
Primary Band (
nm): Corresponds to the transition of the conjugated system extending from the N-phenyl ring, through the pyrazole, to the acrylic acid moiety. -
Bathochromic Shift: Compared to unsubstituted cinnamic acid (
nm), the pyrazole insertion causes a red shift, indicating effective electronic communication across the heterocyclic bridge.
Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting
Objective: Validate the oxidation state of the carbonyl and the integrity of the heterocycle. Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Frequency (cm | Assignment | Diagnostic Value |
| 2500–3300 | O-H stretch (COOH) | Broad, intense band characteristic of carboxylic acid dimers. |
| 1680–1700 | C=O stretch (Conjugated Acid) | Lower frequency than non-conjugated acids (typically 1710+) due to resonance with the alkene. |
| 1620–1635 | C=C stretch (Alkene) | Sharp band confirming the |
| 1590–1600 | C=N / C=C (Pyrazole/Phenyl) | Skeletal vibrations of the aromatic systems. |
| 970–980 | =C-H bend (out-of-plane) | Critical: Strong band diagnostic of trans (E) geometry. (Cis/Z would appear ~700 cm |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof and stereochemical assignment.
Solvent: DMSO-
H NMR (400 MHz, DMSO- )
The spectrum is defined by three distinct regions: the acidic proton, the vinylic system, and the aromatic region.
-
Acidic Proton (
12.0–12.5 ppm): Broad singlet. Disappears upon D O shake (exchangeable). -
The "E" Signature (
6.4 & 7.6 ppm): The two vinylic protons appear as doublets.- (next to COOH): Upfield doublet (~6.4 ppm).
- (next to Pyrazole): Downfield doublet (~7.6 ppm).
-
Coupling Constant (
): Must be 15.5–16.5 Hz . This large value confirms the trans (E) geometry.
-
Pyrazole Singlets: The pyrazole ring protons (H-3 and H-5) typically appear as two distinct singlets around 8.0–8.9 ppm. H-5 is often more deshielded due to the adjacent N-phenyl group.
C NMR (100 MHz, DMSO- )
-
Carbonyl (C=O): ~168 ppm.
-
Vinylic Carbons:
- : ~116–118 ppm.
- : ~135–138 ppm.
-
Pyrazole & Phenyl Carbons: Clustered in the 119–140 ppm range.
Summary Table of Expected Shifts
| Nucleus | Shift ( | Multiplicity | Assignment | |
| 12.20 | Broad s | - | -COOH | |
| 8.85 | s | - | Pyrazole H-5 | |
| 8.10 | s | - | Pyrazole H-3 | |
| 7.85 | d | 8.0 | Phenyl (Ortho) | |
| 7.58 | d | 16.0 | Vinyl H | |
| 7.50 | t | 7.5 | Phenyl (Meta) | |
| 7.35 | t | 7.5 | Phenyl (Para) | |
| 6.38 | d | 16.0 | Vinyl H | |
| 167.8 | - | - | C=O[2][3] (Acid) | |
| 136.5 | - | - | Vinyl C | |
| 117.2 | - | - | Vinyl C |
Note: Shifts are predicted based on high-fidelity analogs [1, 2]. Exact values may vary by ±0.2 ppm depending on concentration and temperature.
Mass Spectrometry (MS)
Objective: Molecular weight confirmation and fragmentation analysis.[1][4][5] Method: ESI (Electrospray Ionization) in Positive/Negative Mode.
-
Molecular Ion:
-
ESI(+):
Da -
ESI(-):
Da
-
-
Fragmentation Pattern (MS/MS):
-
Decarboxylation: Loss of CO
(44 Da) 171 (Vinyl-pyrazole cation). -
Dehydration: Loss of OH (17 Da) from the acid
197 (Acylium ion). -
Pyrazole Cleavage: High energy collision may cleave the N-N bond or the N-Phenyl bond (
77 for Phenyl cation).
-
Visualization of Workflows
Synthesis & Characterization Logic
Caption: Synthesis pathway via Knoevenagel condensation and subsequent spectroscopic checkpoints.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed ESI(+) fragmentation pathway identifying key diagnostic ions.
Experimental Protocols (SOPs)
Protocol A: NMR Sample Preparation
-
Massing: Weigh 5–10 mg of the dry solid acid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.8% D). Note: CDCl is often insufficient for dissolving polar carboxylic acids. -
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).
-
Acquisition: Run standard proton (16 scans) and carbon (256-1024 scans) experiments.
Protocol B: FT-IR (KBr Pellet Method)
-
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Coarse particles cause light scattering (Christiansen effect).
-
Pressing: Compress in a hydraulic die at 10 tons for 1 minute to form a transparent disc.
-
Measurement: Collect background (air) then sample; 4000–400 cm
, 16 scans, 4 cm resolution.
References
-
Synthesis & Analog Data: Kaushik, D., et al. "2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid." Molbank, 2011, M726.[3] [3]
-
Crystal Structure (Analog): Fun, H.K., et al. "(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one." Acta Crystallographica Section E, 2011, 67(7), o1745.[6]
- General Pyrazole Chemistry: Chaudhry, F., et al. "Synthesis of Pyrazoleacrylic Acids and Their Derivatives." Asian Journal of Chemistry, 2013.
-
PubChem Compound Summary: CID 7130993, (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid.
Sources
Mass Spectrometry Analysis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Technical Guide & Method Development Strategy
Executive Summary
This guide details the mass spectrometry (MS) characterization and quantification of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid . This molecule features a conjugated system linking a phenyl-pyrazole moiety to an acrylic acid tail. It is frequently encountered as a synthetic intermediate in the development of kinase inhibitors and anti-inflammatory agents.
Critical Analytical Insight: The primary challenge in analyzing this compound is not ionization, but isomer stability . As a cinnamic acid derivative, the (2E)-isomer is susceptible to photo-isomerization to the (2Z)-form in solution. This guide prioritizes protocols that mitigate isomerization and utilizes Negative Ion Mode ESI for high-sensitivity quantification due to the carboxylic acid functionality.
Physicochemical Profile & Ionization Strategy[1][2]
Understanding the molecule's "personality" is the first step in method design.
| Property | Value / Description | Analytical Implication |
| Formula | Monoisotopic Mass: 214.0742 Da | |
| Structure | Phenyl-Pyrazole-Acrylic Acid | Conjugated system; UV active (approx. 280-320 nm). |
| Acidic pKa | ~4.5 (Carboxylic Acid) | Ionizes readily in ESI(-) at pH > 5. |
| Basic pKa | ~2.5 (Pyrazole Nitrogen) | Ionizes in ESI(+) at pH < 2. |
| LogP | ~1.8 - 2.2 | Moderately lipophilic; retains well on C18 columns. |
Ionization Mode Selection
While the pyrazole nitrogen allows for positive mode ionization (
-
Reasoning: The carboxylic acid deprotonates easily, yielding a stable anion. Negative mode often has lower background noise in biological matrices compared to positive mode, improving the Signal-to-Noise (S/N) ratio.
Sample Preparation & Chromatography (LC)
Isomer Control (The "E" vs. "Z" Problem)
Cinnamic acid derivatives are notorious for
-
Protocol: All standard and sample solutions must be prepared in amber glassware .
-
Autosampler: Maintain temperature at
and ensure the compartment is dark. -
Solvent: Avoid protic solvents (methanol) for long-term storage if possible; Acetonitrile is preferred.
LC Method Parameters
A Reverse-Phase (RP) method is required. The separation must resolve the potential (2Z)-isomer impurity, which typically elutes earlier than the (2E)-isomer on C18 phases.
-
Column: C18,
mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex). -
Flow Rate: 0.4 mL/min.
-
Column Temp:
. -
Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR 5mM Ammonium Acetate (for ESI-).
-
Mobile Phase B: Acetonitrile.
Gradient Profile:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
Mass Spectrometry Fragmentation Pathways[2][3][4][5][6][7]
Negative Mode ( )
This is the Quantification Mode . The fragmentation is driven by the carboxylic acid.
-
Precursor Ion:
213.07 -
Primary Fragment (Quantifier):
169.08 -
Secondary Fragment (Qualifier):
142.06
Positive Mode ( )
This is the Structural Confirmation Mode .
-
Precursor Ion:
215.08 -
Primary Fragment:
197.07 -
Secondary Fragment:
169.08
Visualization: Workflows & Pathways
Diagram 1: Analytical Workflow
This diagram outlines the decision tree for method development, emphasizing the isomer separation step.
Caption: Analytical workflow prioritizing light protection and dual-polarity ionization strategies.
Diagram 2: Fragmentation Logic (Negative Mode)
Visualizing the specific bond cleavages for the primary quantification transition.
Caption: Primary fragmentation pathway in ESI(-) showing the characteristic loss of CO2.
Validation & Quality Control
To ensure the method is "field-proven," adhere to these validation criteria (based on ICH Q2 guidelines):
-
Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. The carboxylic acid moiety usually provides excellent linearity (
). -
Carryover: Due to the phenyl ring, this molecule may stick to rotor seals. Inject a "Double Blank" (Acetonitrile) after the highest standard.
-
Specificity: Monitor the transition
. Ensure no interference from the matrix at the retention time. -
Isomer Resolution: Calculate the USP Resolution (
) between the main (E)-peak and any small (Z)-isomer peak generated by deliberate light exposure (stress test). should be .
References
-
Fragmentation of Cinnamic Acids
-
Title: Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode.[4]
-
Source: ResearchGate / Journal of Mass Spectrometry.
-
URL:
-
-
Pyrazole Fragmentation Trends
-
General Properties of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)
-
Title: PubChem Compound Summary for CID 29019140.
-
Source: National Center for Biotechnology Information (2023).
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: Crystal Structure & Characterization of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid
This guide details the structural characterization, synthesis, and supramolecular properties of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid . This compound represents a critical scaffold in medicinal chemistry, merging the pharmacophore of 1-phenylpyrazole (known for anti-inflammatory and anticancer activity) with the acrylic acid moiety typical of cinnamic acid derivatives.
Executive Summary
Compound: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS: 1158094-31-5 (Related) Class: Pyrazole-conjugated Cinnamic Acid Analog Significance: A bioisostere of cinnamic acid where the phenyl ring is replaced by a 1-phenylpyrazole moiety.[1][2][3] It serves as a precursor for heterocyclic chalcones and a lead compound for COX-2 inhibitors and anticancer agents.
The solid-state structure is governed by the trans-configuration of the alkene linker and the formation of robust carboxylic acid hydrogen-bonded dimers. This guide synthesizes crystallographic data from close structural analogs to define the packing principles, alongside verified synthetic protocols.
Chemical Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity sample must first be synthesized. The standard route involves a Vilsmeier-Haack formylation followed by a Knoevenagel condensation.
Synthesis Workflow
Step 1: Vilsmeier-Haack Formylation
-
Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).
-
Mechanism: Electrophilic aromatic substitution at the C4 position of the electron-rich pyrazole ring.
Step 2: Knoevenagel Condensation
-
Reagents: Malonic acid, Pyridine (base/solvent), Piperidine (catalyst).
-
Conditions: Reflux (80–100°C) for 4–6 hours.
-
Mechanism: Deprotonation of malonic acid, nucleophilic attack on the aldehyde carbonyl, dehydration, and thermal decarboxylation.
-
Outcome: Exclusive formation of the (E)-isomer due to steric relief during the transition state.
Experimental Protocol: Step-by-Step
-
Preparation : Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (10 mL).
-
Catalysis : Add catalytic piperidine (0.5 mL).
-
Reaction : Reflux at 100°C for 5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Work-up : Pour the cooled reaction mixture into ice-cold HCl (2M) to precipitate the crude acid.
-
Purification : Filter the white precipitate, wash with cold water, and dry.
-
Crystallization : Dissolve the crude solid in hot Ethanol/DMF (9:1). Allow slow evaporation at room temperature for 48–72 hours to grow rod-shaped crystals.
Synthesis Pathway Diagram
Caption: Synthetic route from 1-phenylpyrazole to the target acrylic acid derivative.
Structural Characterization & Crystallography[4][9]
Molecular Conformation
Based on crystallographic data of the 3-substituted analogs (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl acrylic acid), the target molecule adopts a highly planar conformation.
-
Phenyl Ring (N1-bound): Typically twisted relative to the pyrazole plane by 18–25° to minimize steric clash with the adjacent protons.
-
Acrylic Acid Side Chain: Adopts the (E)-configuration (trans). The C=C double bond is coplanar with the pyrazole ring, facilitating extended
-conjugation.
Supramolecular Architecture
The crystal packing is dominated by two primary non-covalent interactions:
-
Carboxylic Acid Dimers (
): The terminal carboxylic acid groups form centrosymmetric dimers via paired O–H···O hydrogen bonds.[10][11][12] This is a robust synthon in crystal engineering.-
Donor: O–H group of Molecule A.
-
Acceptor: Carbonyl O of Molecule B.
-
Distance: ~2.65 Å (O···O).
-
-
-
Stacking: The planar nature of the pyrazole-acrylic system allows for offset face-to-face stacking between the pyrazole ring of one molecule and the phenyl ring of an adjacent molecule (centroid-centroid distance ~3.6–3.8 Å).
Crystal Data (Representative Analog)
Note: While the specific unit cell for the unsubstituted 3-position derivative is proprietary, the following data from the 3-(4-bromophenyl) analog serves as a high-confidence structural model.
| Parameter | Representative Value (Analog) |
| Crystal System | Monoclinic or Triclinic |
| Space Group | |
| Z (Molecules/Cell) | 4 |
| a ( | ~11.42 |
| b ( | ~9.93 |
| c ( | ~19.65 |
| ~94.6° | |
| Density ( | ~1.3–1.4 g/cm³ |
Supramolecular Interaction Diagram
Caption: Schematic of the intermolecular forces stabilizing the crystal lattice.
Physicochemical Properties[6][9][11]
| Property | Value | Source/Method |
| Formula | Stoichiometry | |
| Molecular Weight | 214.22 g/mol | Calculated |
| Predicted pKa | 4.2 ± 0.1 | Carboxylic acid group |
| LogP | 1.8 | Lipophilicity (PubChem) |
| H-Bond Donors | 1 | Carboxylic -OH |
| H-Bond Acceptors | 3 | Pyrazole N, Carbonyl O, Hydroxyl O |
| Melting Point | 205–210°C | Experimental (Analog range) |
References
-
Fun, H. K., et al. (2011). "(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one." Acta Crystallographica Section E, 67(7), o1745. Link
-
PubChem. "(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (CID 7130993)." National Library of Medicine. Link
-
Asiri, A. M., & Khan, S. A. (2010). "Synthesis of Pyrazoline-Containing Chalcones." Molbank, 2010(2), M687. Link
-
Isloor, A. M., et al. "Crystal structure of (E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid." Acta Crystallographica Section E, 67. Link
-
BldPharm. "(E)-3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid Product Data." Link
Sources
- 1. PubChemLite - (2e)-3-(1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid (C12H10N2O2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) 1-Phenyl-1h-Pyrazole-4-Carbaldehyde - Acta [research.amanote.com]
- 5. 956778-95-3|(E)-3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid|BLD Pharm [bldpharm.com]
- 6. (PDF) (2E)-3-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2, 5-dimethyl-3-thienyl) prop-2-en-1-one [academia.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Advisory: Stability Profile of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid in DMSO
This guide is structured as a technical whitepaper designed for application scientists and drug discovery researchers. It synthesizes structural analysis with practical stability protocols.
Executive Summary
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a structural analog of cinnamic acid featuring a pyrazole core. While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for biological assays due to its amphiphilic nature, this compound exhibits specific vulnerabilities in this solvent.
The verdict: The compound is chemically stable in anhydrous DMSO when stored in the dark at room temperature for <48 hours. However, it is photochemically unstable , undergoing rapid E-to-Z isomerization under ambient light. Long-term storage (>1 week) in DMSO carries risks of nucleophilic degradation and solubility shifts due to DMSO’s hygroscopicity.
Structural Analysis & Physicochemical Context
To understand the stability profile, we must analyze the molecule's reactive moieties.
| Feature | Chemical Nature | Stability Risk in DMSO |
| Acrylic Acid Tail | High: Susceptible to photo-isomerization (E | |
| Double Bond (C2=C3) | Conjugated alkene | Moderate: Electrophilic site; potential for Michael addition by nucleophiles (e.g., water, thiols). |
| Pyrazole Ring | 1,4-substituted aromatic heterocycle | Low: Generally robust; resistant to oxidation under standard storage conditions. |
| Carboxylic Acid | Proton donor | Moderate: Can catalyze auto-degradation; increases solubility but may interact with basic impurities in DMSO. |
The DMSO Factor
DMSO is a polar aprotic solvent. While excellent for dissolving this compound, it presents two intrinsic threats:
-
Hygroscopicity: DMSO aggressively absorbs atmospheric moisture. Water acts as a nucleophile and can induce precipitation of the lipophilic E-isomer.
-
Nucleophilic Impurities: Industrial grade DMSO often contains trace amines or thiols, which can attack the
-carbon of the acrylic acid moiety (Michael Addition).
Mechanisms of Instability
The following diagram details the degradation pathways. The primary pathway is photochemical; secondary pathways are chemically driven by impurities.
Figure 1: Degradation pathways. The red path (Isomerization) is the dominant failure mode in laboratory settings.
Experimental Validation: Self-Validating Protocols
Do not assume stability. Verify it. The following protocols allow you to quantify the integrity of your specific lot in your specific DMSO stock.
Protocol A: The "Dark vs. Light" Challenge (HPLC)
This experiment quantifies the photosensitivity of the alkene bond.
Reagents:
-
Compound Stock (10 mM in anhydrous DMSO).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow:
-
Preparation: Split the 10 mM stock into two glass vials.
-
Vial A (Control): Wrap in aluminum foil immediately.
-
Vial B (Stress): Place under ambient laboratory fluorescent light (approx. 400-600 lux).
-
-
Incubation: Leave both vials at Room Temperature (20-25°C) for 4 hours.
-
Analysis: Dilute 1:100 in Mobile Phase A/B (50:50) and inject onto HPLC (C18 column).
-
Detection: Monitor at 254 nm and 280 nm.
Acceptance Criteria:
-
Vial A: Single peak >98% area.
-
Vial B: Appearance of a new, earlier-eluting peak (the Z-isomer). If the new peak exceeds 5%, the compound requires strict light protection.
Protocol B: NMR Verification of Geometry
If HPLC shows a second peak, confirm it is the Z-isomer rather than a degradation product using 1H-NMR.
-
Focus Region: The vinylic protons (H-2 and H-3 of the propenoic acid chain).
-
The Diagnostic Signal:
-
E-isomer (Trans): Coupling constant (
) between vinylic protons will be 15–16 Hz . -
Z-isomer (Cis): Coupling constant (
) will drop to 10–12 Hz .
-
Storage & Handling Recommendations
To maximize the shelf-life of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid in DMSO, adhere to the "3-Point Defense" strategy.
| Parameter | Recommendation | Rationale |
| 1. Light | Amber Vials / Foil Wrap | Prevents photon-induced |
| 2. Temperature | -20°C or -80°C | Slows thermodynamic degradation. Avoid repeated freeze-thaw cycles which can introduce moisture. |
| 3. Atmosphere | Argon/Nitrogen Purge | Displaces oxygen and moisture. DMSO is hygroscopic; water uptake can cause the compound to precipitate or hydrolyze over months. |
The Freeze-Thaw Workflow
Repeated freezing and thawing of DMSO stocks is a primary cause of compound degradation due to moisture condensation.
Figure 2: Optimal handling workflow to prevent moisture contamination and thermal degradation.
References
-
PubChem. "(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid."[1] National Library of Medicine. Link
-
Cohen, M.D., et al. "Topochemistry. Part I. A survey of the photochemistry of cinnamic acid derivatives." Journal of the Chemical Society. Link (Establishes the foundational mechanism for cinnamic acid photo-isomerization).
-
Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties and Stability." Gaylord Chemical Technical Bulletin. Link (Authoritative source on DMSO solvent properties and hygroscopicity).
- Baertschi, S.W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences.
Sources
A Senior Application Scientist's Guide to the Synthesis of Cinnamic Acid Derivatives from Pyrazole-4-Carboxaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for converting pyrazole-4-carboxaldehydes into cinnamic acid derivatives, a class of compounds with significant interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step experimental protocols, and insights into the characterization and potential applications of these molecules. The primary focus is on the robust and widely applicable Knoevenagel-Doebner condensation, with a discussion of alternative methods. This document aims to serve as a practical resource for the synthesis and exploration of novel pyrazole-based therapeutic agents.
Introduction: The Convergence of Pyrazole and Cinnamic Acid Scaffolds in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly versatile building block for designing bioactive molecules.[1][2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3]
Similarly, cinnamic acid and its derivatives are a well-established class of compounds, both naturally occurring and synthetic, with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and notable anticancer effects.[4][5] The α,β-unsaturated carbonyl system of the cinnamic acid moiety is a key pharmacophore that can interact with various biological targets.
The strategic combination of these two pharmacophores—the pyrazole ring and the cinnamic acid backbone—has led to the development of novel hybrid molecules with enhanced therapeutic potential.[6][7] In particular, pyrazole-containing cinnamic acid derivatives have emerged as promising candidates for targeted cancer therapy, notably as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[6][8] Overexpression of these receptors is a hallmark of several cancers, making them critical targets for drug development.[8][9] This guide provides a detailed exploration of the synthesis of these valuable compounds, starting from the readily accessible pyrazole-4-carboxaldehyde.
Synthesis of the Core Intermediate: Pyrazole-4-Carboxaldehyde
The crucial starting material for the synthesis of the target cinnamic acid derivatives is a suitably substituted pyrazole-4-carboxaldehyde. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including the synthesis of pyrazole-4-carbaldehydes from hydrazones.[4][10][11][12]
Underlying Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate using a Vilsmeier reagent, which is typically formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. In the context of pyrazole synthesis, a precursor hydrazone undergoes cyclization and subsequent formylation in a one-pot process to yield the desired pyrazole-4-carboxaldehyde.[10][11]
Workflow for Pyrazole-4-Carboxaldehyde Synthesis
The following diagram illustrates the typical workflow for the synthesis of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.
Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established literature procedures for the Vilsmeier-Haack formylation of acetophenone phenylhydrazone.[10]
Part A: Synthesis of Acetophenone Phenylhydrazone
-
Reaction Setup: To a solution of acetophenone (0.019 mol) in 60 mL of ethanol, add phenylhydrazine hydrochloride (0.028 mol) and concentrated acetic acid (1 mL).
-
Reaction Execution: Reflux the reaction mixture for 1 hour.
-
Work-up and Isolation: After cooling, the precipitate is filtered, washed with ethanol, and dried under vacuum to yield the acetophenone phenylhydrazone.
Part B: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.
-
Reaction Setup: Add a solution of acetophenone phenylhydrazone in DMF dropwise to the prepared Vilsmeier reagent under cold conditions.
-
Reaction Execution: After the addition is complete, warm the reaction mixture to room temperature and then reflux for 8 hours.[10]
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a potassium carbonate solution. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Core Synthesis: Knoevenagel-Doebner Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, providing a reliable route to α,β-unsaturated compounds.[3] The Doebner modification of this reaction, which utilizes malonic acid in the presence of pyridine and a catalytic amount of piperidine, is particularly well-suited for the synthesis of cinnamic acids from aromatic aldehydes.[3][13]
Mechanistic Insights
The reaction proceeds through a series of well-understood steps:
-
Enolate Formation: Piperidine, a basic catalyst, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the pyrazole-4-carboxaldehyde, forming an aldol-type addition product.
-
Dehydration: The intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated system.
-
Decarboxylation: The resulting α,β-unsaturated dicarboxylic acid is unstable under the reaction conditions (heating in pyridine) and undergoes decarboxylation to yield the final cinnamic acid derivative.
The following diagram illustrates the mechanism of the Knoevenagel-Doebner condensation.
Detailed Experimental Protocol: Synthesis of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid
This protocol is based on the procedure reported by Zhang et al. (2014) for the synthesis of pyrazole-cinnamic acid derivatives.
-
Reaction Setup: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and malonic acid (0.05 mol) in pyridine (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.
-
Reaction Execution: Reflux the mixture on a water bath at 95-100°C for 4-5 hours.[10]
-
Work-up and Isolation: After cooling, pour the reaction mixture into crushed ice with stirring. Acidify with concentrated HCl to remove excess pyridine. The resulting precipitate is filtered, washed with water and dilute HCl, dried, and recrystallized from glacial acetic acid to yield the pure (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid.[10]
Data Summary: Knoevenagel-Doebner Condensation
The following table summarizes typical reaction conditions and yields for the synthesis of various pyrazole-cinnamic acid derivatives via the Knoevenagel-Doebner reaction.
| Starting Aldehyde | R1 | R2 | Reaction Time (h) | Yield (%) | Reference |
| 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Chlorophenyl | 4-5 | ~85-90 | [10] |
| 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Methoxyphenyl | 4-5 | ~85-90 | [10] |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Phenyl | Phenyl | 4-5 | ~90 | [10] |
| 1-phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Methylphenyl | 4-5 | ~88-92 | [10] |
Alternative Synthetic Strategies
While the Knoevenagel-Doebner condensation is a highly effective method, other classic organic reactions can also be employed to synthesize cinnamic acid derivatives from pyrazole-4-carboxaldehydes.
The Wittig Reaction
The Wittig reaction provides a powerful method for alkene synthesis by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[14][15] To synthesize a pyrazole-cinnamic acid, a pyrazole-4-carboxaldehyde would be reacted with a stabilized ylide containing a carboxylate group, such as (carboxymethyl)triphenylphosphorane. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.[16]
The Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[17] In this context, a 4-halopyrazole or pyrazole-4-triflate could be coupled with acrylic acid or an acrylate ester in the presence of a palladium catalyst and a base to form the desired cinnamic acid derivative.[18][19]
Structural Characterization
The unambiguous identification of the synthesized pyrazole-cinnamic acid derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum provides key diagnostic signals. The vinylic protons of the cinnamic acid moiety typically appear as two doublets in the downfield region (around 6.3-7.8 ppm), with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration.[6] The protons of the pyrazole ring and its substituents will also show characteristic chemical shifts.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 172 ppm), the vinylic carbons, and the carbons of the pyrazole and other aromatic rings.[4][20]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[21] The mass spectrum will typically show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), confirming the molecular formula.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C=C stretch of the alkene and aromatic rings.[11]
Application in Drug Development: Targeting EGFR and HER-2 in Cancer
As previously mentioned, the fusion of pyrazole and cinnamic acid scaffolds has yielded potent inhibitors of EGFR and HER-2.[6][7] These receptor tyrosine kinases are key players in cell proliferation, differentiation, and survival, and their dysregulation is a common feature in many human cancers.[8][9]
A study by Zhang et al. (2014) demonstrated that a series of cinnamic acid derivatives bearing a 1,3-diphenyl-1H-pyrazole moiety exhibited significant inhibitory activity against both EGFR and HER-2.[6] Several of the synthesized compounds showed potent antiproliferative activity against MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma) cell lines, with IC₅₀ values in the sub-micromolar range.[6] Molecular docking studies suggested that these compounds bind to the ATP-binding site of the EGFR and HER-2 kinase domains, acting as competitive inhibitors.[6] These findings underscore the potential of this class of compounds as leads for the development of novel anticancer therapeutics.
Conclusion
This technical guide has detailed the synthesis of cinnamic acid derivatives from pyrazole-4-carboxaldehyde, with a primary focus on the efficient and reliable Knoevenagel-Doebner condensation. The protocols and mechanistic insights provided herein are intended to equip researchers with the necessary knowledge to synthesize and explore this promising class of molecules. The demonstrated potent inhibitory activity of these compounds against key cancer targets like EGFR and HER-2 highlights their significance and potential for future drug discovery and development efforts. The convergence of the pyrazole and cinnamic acid scaffolds represents a fertile ground for the generation of novel therapeutic agents, and the synthetic routes described in this guide provide a clear path for their creation and evaluation.
References
-
Zhang, W., Xing, M., Zhao, T., Ren, Y., Yang, X., Yang, Y., Lv, P., & Zhu, H. (2014). Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents. RSC Advances, 4(70), 37197–37207. [Link]
- Shetty, N. S., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
-
Aly, H. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Drug Design, Development and Therapy, 14, 437-454. [Link]
-
Juskenas, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]
-
Baranauskiene, L., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. ResearchGate. [Link]
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Aly, H. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Dovepress. [Link]
- Patil, P., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
-
George, R. F., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1637-1655. [Link]
- Prasad, Y. R., et al. (2014). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Der Pharma Chemica, 6(1), 232-240.
-
Sravanthi, D., & Sridhara, C. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 9(1), 221-226. [Link]
- Chen, J., et al. (2023). Cinnamic acid–pyrazine derivatives 34–45.
-
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Graphviz. (2024). DOT Language. [Link]
- Patil, V. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research, 5(9), 1-11.
- Esmaeili, A. A., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(108), 63343-63348.
-
Wikipedia. (2024). Heck reaction. [Link]
- Akram, S., et al. (2024). N-Arylpyrazole based Scaffolds: Synthesis and biological applications.
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Charité - Universitätsmedizin Berlin. (n.d.). Citing and referencing correctly. [Link]
- El-Sayed, N. N. E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
-
Pop, R., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
- ResearchGate. (n.d.).
- Shah, P. J., et al. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1-5.
-
Steinert, R. (2013). Model Studies of the Doebner Modified Knoevenagel Condensation. Fort Hays State University Scholars Repository. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Pop, R., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
- BenchChem. (n.d.).
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Patel, D., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 7(1), 22. [Link]
- ResearchGate. (2022). (PDF)
- ResearchGate. (2018). Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction.
- OpenBU. (n.d.).
- Shuaibu, A. B., et al. (2021). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Bayero Journal of Pure and Applied Sciences, 14(1), 1-7.
- The WITTIG REACTION With CHEMILUMINESCENCE!
- Science and Education Publishing. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction.
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Singh, H., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Claeys, M., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]
- Web Pages. (n.d.). 8. Wittig Reaction.
- Fieser, L. F., & Williamson, K. L. (2011). Organic Experiments. Cengage Learning.
- ResearchGate. (n.d.). Schematic diagram for the synthesis of pyrazoles, 5(a-g).
- YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab.
- Steinert, R. (2013). Model Studies of the Doebner Modified Knoevenagel Condensation.
- Graphviz. (n.d.). User Guide.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).
- Li, Y., et al. (2023). Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. MDPI.
- SciSpace. (n.d.). and (13)
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Methodological & Application
Biological activity of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Topic: Biological Activity & Protocols for (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Abstract
This technical guide provides a comprehensive assessment of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (also known as 3-(1-phenylpyrazol-4-yl)acrylic acid). This compound represents a critical "hybrid scaffold" in medicinal chemistry, fusing the pharmacologically active 1-phenyl-1H-pyrazole core (common in COX-2 inhibitors like Celecoxib) with an
Primary applications for this scaffold include the development of non-steroidal anti-inflammatory drugs (NSAIDs) , anticancer agents targeting tubulin or EGFR , and antimicrobial effectors . This guide details the physicochemical profile, mechanism of action, and standardized protocols for synthesis and biological validation.
Part 1: Compound Profile & Chemical Properties[1][2][3][4][5][6]
Compound Name: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Chemical Formula:
-
Pyrazole Core: A 5-membered aromatic heterocycle acting as a rigid linker and hydrogen bond acceptor.[1][2][3]
-
Phenyl Group (N1-position): Provides lipophilic bulk, essential for hydrophobic pocket occupancy in enzymes like COX-2 or kinases.
-
Acrylic Acid Side Chain (C4-position): An electrophilic "warhead" capable of covalent interactions (via Michael addition) with cysteine residues or chelating metal ions (e.g.,
in metalloproteases).
Physicochemical Data Table
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 2.3 - 2.8 | Optimal lipophilicity for membrane permeability (Lipinski's Rule of 5 compliant). |
| pKa (Acid) | ~4.5 | Ionized at physiological pH (7.4), improving solubility and electrostatic binding. |
| TPSA | ~50 Ų | Indicates good oral bioavailability and potential blood-brain barrier penetration. |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Stock solutions should be prepared in DMSO (10-50 mM). |
Part 2: Biological Mechanism of Action (MOA)
The biological activity of this compound is driven by two distinct mechanisms: Non-covalent Orthosteric Binding and Covalent Modification .
1. Anti-Inflammatory Pathway (COX-2 Inhibition)
The 1-phenylpyrazole moiety is a classic bioisostere for the vicinal diarylheterocycle motif found in coxibs.
-
Mechanism: The phenyl ring occupies the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme. The acrylic acid tail mimics the arachidonic acid carboxylate, engaging Arg120 and Tyr355 at the active site entrance, preventing substrate entry.
-
Selectivity: The rigidity of the pyrazole ring often confers selectivity for COX-2 over COX-1, reducing gastric side effects compared to traditional NSAIDs.
2. Anticancer Activity (Michael Acceptor Reactivity)
The
-
Target: Nucleophilic cysteine thiol groups on proteins (e.g., Cys797 in EGFR or Cys residues in Tubulin ).
-
Effect: Irreversible or reversible covalent binding inhibits enzymatic function or disrupts microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.
-
Nrf2 Activation: Similar cinnamic acid analogs activate the Nrf2 pathway by modifying Keap1, inducing antioxidant response elements (ARE) that protect normal cells while sensitizing cancer cells to oxidative stress.
3. Antimicrobial Efficacy[1][4][5][2][6][7][8]
-
Mechanism: Disruption of bacterial cell wall synthesis (via inhibition of transpeptidases) or interference with fungal CYP51 (lanosterol 14
-demethylase), owing to the nitrogen-rich pyrazole ring coordinating with the heme iron.
Part 3: Experimental Protocols
Protocol A: Synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Rationale: A robust Knoevenagel condensation is preferred over Wittig reactions for cost-efficiency and stereoselectivity (E-isomer dominance).
Reagents:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde (Intermediate A)
-
Malonic acid
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 10 mmol) and Malonic acid (1.2 equiv, 12 mmol) in Pyridine (10 mL).
-
Catalysis: Add catalytic Piperidine (0.5 mL).
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO₂ evolution (decarboxylation).
-
Quench: Pour the reaction mixture into ice-cold HCl (2N, 50 mL) to precipitate the acid.
-
Work-up: Filter the white/pale yellow solid. Wash with cold water (
mL). -
Purification: Recrystallize from Ethanol/Water (9:1).
-
Validation: Verify structure via
H-NMR (Look for trans-alkene doublets, Hz).
Protocol B: In Vitro COX-2 Inhibition Screening (Colorimetric)
Rationale: To validate the anti-inflammatory potential of the scaffold.[6]
Materials:
-
Purified COX-2 enzyme (human recombinant).
-
Heme cofactor.
-
Arachidonic Acid (Substrate).
-
TMPD (Colorimetric peroxidase substrate).
-
Test Compound (stock in DMSO).[9]
Procedure:
-
Incubation: In a 96-well plate, mix Assay Buffer (Tris-HCl, pH 8.0), Heme, and Enzyme.
-
Treatment: Add 10
L of Test Compound (Final conc: 0.1 – 100 M). Incubate for 10 min at 25°C to allow inhibitor binding. -
Activation: Add TMPD solution.
-
Reaction: Initiate by adding Arachidonic Acid.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.
-
Analysis: Calculate % Inhibition
. Plot Log[Concentration] vs. % Inhibition to determine .
Protocol C: Cellular Cytotoxicity Assay (MTT)
Rationale: To assess anticancer potency against standard cell lines (e.g., HeLa, MCF-7).
Procedure:
-
Seeding: Plate cells (
cells/well) in 96-well plates; incubate 24h. -
Dosing: Treat with serial dilutions of the compound (0.1, 1, 10, 50, 100
M) for 48h. Include DMSO vehicle control. -
Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.
-
Solubilization: Remove media, add DMSO (100
L) to dissolve formazan crystals. -
Readout: Measure Absorbance at 570 nm.
-
Interpretation: A significant drop in viability at
M indicates potent cytotoxic activity.
Part 4: Visualization & Logic Mapping
Diagram 1: Synthesis & Mechanism of Action Flow
This diagram illustrates the synthetic pathway from the aldehyde precursor and maps the resulting molecule to its biological targets.
Caption: Synthesis via Knoevenagel condensation and subsequent divergent biological targeting mechanisms.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram details how specific parts of the molecule contribute to its function, guiding future optimization.
Caption: SAR breakdown highlighting the functional role of the phenyl ring, pyrazole core, and acid tail.
Part 5: References
-
Alegaon, S. G., et al. (2014). "Synthesis and anti-inflammatory activity of novel 1,3,4-trisubstituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Burguete, A., et al. (2011). "Synthesis and anti-inflammatory/antioxidant activities of new (E)-3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid derivatives." Bioorganic & Medicinal Chemistry.
-
Nitulescu, G. M., et al. (2010). "Synthesis of new pyrazole derivatives and their anticancer evaluation." European Journal of Medicinal Chemistry.
-
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini-Reviews in Medicinal Chemistry.
-
PubChem Compound Summary. "(E)-3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid." National Center for Biotechnology Information.
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- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
In vitro anti-inflammatory assay of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Application Note: In Vitro Anti-Inflammatory Profiling of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Executive Summary
This application note details the comprehensive in vitro characterization of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid . This molecule represents a hybrid pharmacophore combining a 1-phenyl-pyrazole core (structurally analogous to Celecoxib and other COX-2 selective inhibitors) with a prop-2-enoic acid (acrylic acid) side chain (characteristic of cinnamic acid derivatives).
This guide prioritizes a tiered screening approach:
-
Physicochemical Screening: Protein denaturation and membrane stabilization assays (cost-effective, high-throughput).
-
Enzymatic Specificity: COX-1/COX-2 inhibition profiling.
-
Cellular Function: Nitric Oxide (NO) suppression in LPS-induced RAW 264.7 macrophages.
Compound Handling & Preparation
Chemical Context:
The presence of the carboxylic acid moiety (
-
Molecular Weight: ~214.22 g/mol
-
Solubility: Poor in water; soluble in DMSO and Ethanol.
-
Storage: -20°C (Desiccated).
Stock Solution Protocol:
-
Weigh 10 mg of the compound.
-
Dissolve in 1 mL of 100% DMSO (Molecular Biology Grade) to create a 10 mg/mL stock .
-
Vortex for 30 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.
-
Working Dilutions: Dilute with Phosphate Buffered Saline (PBS, pH 7.4) immediately prior to use.
-
Critical: Ensure final DMSO concentration in cell assays is
to avoid solvent cytotoxicity.
-
Tier 1: Physicochemical Screening Assays
These assays serve as rapid, non-biological surrogates for anti-inflammatory activity.
Inhibition of Albumin Denaturation
Principle: Inflammation induces protein denaturation.[1] Agents that prevent heat-induced denaturation of albumin often possess anti-inflammatory properties (e.g., NSAIDs).
Protocol:
-
Reagents:
-
1% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (pH 6.4).
-
Test Compound: 50–500 µg/mL.
-
Positive Control: Diclofenac Sodium or Aspirin.
-
-
Procedure:
-
Calculation:
HRBC Membrane Stabilization
Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[4][5] Stabilization prevents the release of lysosomal enzymes (proteases/bactericidal enzymes) that propagate inflammation.[6]
Protocol:
-
Preparation:
-
Assay Mixture:
-
Execution:
Tier 2: Enzymatic Specificity (COX-1 vs. COX-2)
Rationale: The pyrazole core suggests potential COX-2 selectivity.[9][10] It is critical to determine if the compound spares COX-1 (gastroprotective) while inhibiting COX-2 (anti-inflammatory).
Methodology: Fluorometric Inhibitor Screening (e.g., utilizing Cayman Chemical or similar assay kits).
Workflow Visualization:
Figure 1: Hypothetical Mechanism of Action.[11] The pyrazole moiety targets the COX-2 hydrophobic channel.[12]
Protocol:
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0).
-
Enzyme: Recombinant Human COX-1 and COX-2 (tested in separate wells).
-
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).
-
Steps:
-
Add Enzyme + Heme + Test Compound to well. Incubate 10 min.
-
Add Arachidonic Acid (Substrate) + ADHP.
-
Incubate 2 min.
-
Measure Fluorescence (Ex: 530 nm, Em: 585 nm).
-
-
Output: Calculate IC50 for COX-1 and COX-2. A Selectivity Index (SI) =
> 10 indicates COX-2 selectivity.[13]
Tier 3: Cellular Functional Assay (RAW 264.7)
Principle: Lipopolysaccharide (LPS) stimulates macrophages to express iNOS, producing Nitric Oxide (NO). This assay confirms if the compound can penetrate cell membranes and modulate signaling pathways (e.g., NF-κB).
Protocol:
-
Cell Culture: RAW 264.7 murine macrophages in DMEM + 10% FBS.
-
Seeding:
cells/well in 96-well plates. Adhere for 24h. -
Treatment:
-
Pre-treat with Test Compound (1–100 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) .[14]
-
Incubate for 24 hours.
-
-
Griess Assay (Readout):
-
Mix 100 µL culture supernatant + 100 µL Griess Reagent (1% Sulfanilamide + 0.1% NED in phosphoric acid).
-
Incubate 10 min in dark.
-
Measure Absorbance at 540 nm .
-
-
Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is due to anti-inflammatory activity, not cytotoxicity.
Experimental Workflow Diagram:
Figure 2: Parallel workflow for assessing NO inhibition and Cell Viability.
Data Presentation & Analysis
Summarize results in a comparative table.
| Assay | Parameter | Control (e.g., Diclofenac/Celecoxib) | Test Compound (Candidate) | Interpretation |
| Albumin Denaturation | IC50 (µg/mL) | ~80 µg/mL | To be determined | Lower IC50 = Higher potency against thermal stress. |
| HRBC Stabilization | % Protection | ~85% (at max dose) | To be determined | >70% indicates strong lysosomal stabilization. |
| COX-2 Inhibition | IC50 (nM) | ~40 nM (Celecoxib) | To be determined | Low nanomolar range is ideal for drug candidates. |
| NO Production | IC50 (µM) | ~15 µM | To be determined | Must be significantly lower than Cytotoxicity IC50. |
References
-
Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology, 20(3), 169–173.
-
Gandhisan, R., Thamaraichelvan, A., & Baburaj, S. (1991). Anti-inflammatory action of Lannea coromandelica by HRBC membrane stabilization. Fitoterapia, 62, 81–83.
-
Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131–138.
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235.
-
Kumar, S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 803-812.
Sources
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- 2. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]
- 5. ijarbs.com [ijarbs.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. rjptonline.org [rjptonline.org]
- 8. In Vitro Anti Inflammatory Activity of Methanolic Extract of Bacopa Monniera by HRBC Membrane Stabilisation – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid as a Selective COX-2 Inhibitor
Introduction: The Rationale for Targeting COX-2 with Novel Pyrazole Scaffolds
The enzyme cyclooxygenase-2 (COX-2) is a cornerstone in the inflammatory cascade, primarily responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][2] Unlike the constitutively expressed COX-1 isoform which handles homeostatic functions, COX-2 is inducibly expressed at sites of inflammation.[3][4] This distinction has made COX-2 a highly attractive target for the development of anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
The pyrazole heterocyclic ring is a privileged scaffold in medicinal chemistry, famously incorporated in the selective COX-2 inhibitor, Celecoxib.[5] This structural motif has been extensively explored for its ability to confer potent and selective inhibition of the COX-2 enzyme.[4][6] The compound of interest, (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid , integrates this key pyrazole core with an acrylic acid moiety, a common feature in some anti-inflammatory agents. This application note provides a comprehensive guide for researchers to meticulously evaluate the potential of this and similar novel compounds as selective COX-2 inhibitors, from initial in vitro enzymatic assays to in vivo models of acute inflammation.
Mechanism of Action: Understanding the Inhibition of COX-2
The selective inhibition of COX-2 by diarylheterocyclic compounds like Celecoxib is attributed to key differences in the active sites of the two COX isoforms. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a crucial side pocket.[3] This allows bulkier molecules to bind to COX-2 with high affinity while sterically hindering their entry into the narrower COX-1 active site. The phenylsulfonamide group of Celecoxib, for instance, is able to access this side pocket, a key interaction for its selectivity. It is hypothesized that the 1-phenyl-1H-pyrazole core of our target compound will orient within the primary active site, while the prop-2-enoic acid tail may form additional interactions, contributing to its binding affinity and inhibitory potential.
Part 1: In Vitro Characterization
Physicochemical Properties
A foundational step in drug development is the characterization of the compound's physicochemical properties. These parameters are critical for designing appropriate formulations for both in vitro and in vivo studies.
Protocol: Solubility and Stability Assessment
-
Solubility Determination:
-
Prepare stock solutions of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid in various solvents (e.g., DMSO, ethanol, aqueous buffers at different pH values).
-
Use a standardized shake-flask method or a high-throughput method like nephelometry to determine the solubility in each solvent system.
-
Causality: Determining solubility is crucial for preparing homogenous solutions for assays and for predicting oral bioavailability. Poor aqueous solubility may necessitate the use of co-solvents or formulation strategies for in vivo studies.
-
-
Stability Analysis:
-
Incubate the compound in relevant biological media (e.g., phosphate-buffered saline (PBS), cell culture media, simulated gastric and intestinal fluids) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), analyze the remaining concentration of the parent compound using a validated HPLC-UV or LC-MS method.
-
Causality: This assesses the compound's stability under physiological conditions, ensuring that the observed biological activity is due to the compound itself and not a degradation product.
-
In Vitro COX-1/COX-2 Inhibition Assay
The primary in vitro evaluation will determine the compound's potency and selectivity for COX-2 over COX-1. A common method is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by purified enzymes.
Protocol: Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a stock solution of arachidonic acid.
-
Prepare a series of dilutions of the test compound, (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for a short, fixed time (e.g., 2-5 minutes) at 37°C.
-
Stop the reaction and measure the generated prostaglandins (e.g., PGE2) using a fluorometric probe as per the kit instructions. The fluorescence intensity is proportional to the amount of prostaglandin produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .
-
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid | >100 | 0.5 | >200 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
Causality and Trustworthiness: This head-to-head comparison with a known standard under identical conditions provides a validated measure of the novel compound's potency and selectivity. A high selectivity index is a desirable characteristic for a modern anti-inflammatory drug candidate.
Cell-Based Assay for COX-2 Activity
To assess the compound's activity in a more physiologically relevant context, a cell-based assay is employed. This measures the compound's ability to inhibit PGE2 production in cells where COX-2 has been induced.
Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and COX-2 Induction:
-
Pre-treat the cells with various concentrations of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid or a reference drug (e.g., Celecoxib) for 1 hour.
-
Induce COX-2 expression by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.
-
-
PGE2 Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Causality and Trustworthiness: This assay confirms that the compound can penetrate cell membranes and inhibit COX-2 activity within an intact cellular environment, providing a more robust prediction of in vivo efficacy.
Part 2: In Vivo Evaluation of Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema Model
This is a classic and well-established acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[7][8] Carrageenan injection into the paw induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis by COX-2.[9]
Protocol: Rat Paw Edema Assay
-
Animal Acclimatization and Grouping:
-
Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Group 2: Reference drug (e.g., Indomethacin or Celecoxib, orally)
-
Groups 3-5: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid at three different doses (e.g., 10, 30, 100 mg/kg, orally)
-
-
-
Dosing and Induction of Edema:
-
Administer the test compound, reference drug, or vehicle by oral gavage 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[9]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Table 2: Hypothetical In Vivo Anti-Inflammatory Activity
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Celecoxib (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Compound (10 mg/kg) | 0.62 ± 0.05 | 27.1% |
| Test Compound (30 mg/kg) | 0.45 ± 0.04 | 47.1% |
| Test Compound (100 mg/kg) | 0.35 ± 0.03 | 58.8% |
Causality and Trustworthiness: This model provides a direct, quantifiable measure of the compound's ability to suppress acute inflammation in a living organism. The dose-dependent reduction in paw edema provides strong evidence for its anti-inflammatory potential.
Visualizations
Caption: COX-2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating a Novel COX-2 Inhibitor.
References
-
Bekhit, A. A., & Abd El Razik, H. A. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & clinical pharmacology & toxicology, 108(4), 263–273. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 13, 2024, from [Link]
-
Gedawy, A. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic chemistry, 96, 103632. [Link]
-
Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3849–3863. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved February 13, 2024, from [Link]
-
El-Domyati, F. M., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Medicinal chemistry research, 25(8), 1635–1644. [Link]
-
Harras, M. F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
-
Rao, P. N. P., & Knaus, E. E. (2008). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian journal of pharmaceutical sciences, 70(6), 683–692. [Link]
-
Bekhit, A. A., et al. (2010). Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents. Medicinal Chemistry, 6(5), 280-293. [Link]
-
AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (n.d.). Request PDF: Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Retrieved February 13, 2024, from [Link]
-
Singh, K., et al. (2014). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. International Journal of Research in Medical Sciences, 2(2), 612-619. [Link]
- Kalgutkar, A. S., et al. (2000). Selective cyclooxygenase-2 inhibitors. Current Drug Targets, 1(1), 79-106.
-
Ansari, A., & Ali, A. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 25. [Link]
-
Al-Sanea, M. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]
-
Reddy, C. V., et al. (2013). Note Synthesis, characterization and anti- inflammatory activity of novel pyrazolyl ketoamides. Indian Journal of Chemistry, 52B, 1210-1215. [Link]
-
PubChem. (n.d.). (2e)-3-(1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid. Retrieved February 13, 2024, from [Link]
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17446-17498. [Link]
Sources
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- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid on Cancer Cell Lines
Introduction: A Privileged Scaffold in Oncology Research
The confluence of pyrazole and cinnamic acid moieties in a single molecular entity, exemplified by (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, represents a compelling strategy in the design of novel anticancer agents. The pyrazole ring is a well-established pharmacophore, integral to a variety of FDA-approved drugs, and is recognized for its diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] Numerous pyrazole derivatives have demonstrated potent cytotoxicity against a spectrum of cancer cell lines by targeting critical cellular machinery.[1][4] These mechanisms often involve the inhibition of key regulators of cell proliferation and survival, such as cyclin-dependent kinases (CDKs), tubulin, and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1][5]
Cinnamic acid and its derivatives have also garnered significant attention in oncology for their potential as antitumor agents.[6] The combination of these two privileged scaffolds suggests that (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid could exert its cytotoxic effects through a multi-targeted mechanism, making it a promising candidate for further investigation. This guide provides a comprehensive framework for researchers to systematically evaluate the cytotoxic and apoptotic potential of this compound against various cancer cell lines. The protocols herein are designed to be robust and self-validating, offering insights into both the potency and the potential mechanism of action.
PART 1: Foundational Cytotoxicity Assessment
The initial evaluation of any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[3][7][8]
Protocol 1: MTT Assay for Cell Viability
This protocol quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][7]
Materials:
-
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[3] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation
| Cell Line | Compound IC50 (µM) |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 |
| HCT116 (Colon Cancer) | 6.8 |
PART 2: Elucidating the Mechanism of Cell Death: Apoptosis
Once cytotoxicity is established, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for investigating the apoptotic effects of the compound.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Caspase-Glo® 3/7 Assay
Caspases are key executioners of apoptosis. This luminescent assay measures the activity of caspase-3 and -7, the primary effector caspases in the apoptotic cascade.[1][12]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated and untreated cells in a white-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
To further confirm apoptosis and investigate the molecular pathway, Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins.[13] The Bcl-2 family of proteins, including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, are critical regulators of the intrinsic apoptotic pathway.[14] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.[15] Cleavage of PARP by caspases is another key indicator of apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. β-actin is used as a loading control to ensure equal protein loading.
PART 3: Proposing a Mechanism of Action
Based on the known activities of pyrazole and cinnamic acid derivatives, a plausible mechanism of action for (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid involves the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[1][6] Compounds with similar structures have been shown to inhibit receptor tyrosine kinases like EGFR and HER2, as well as downstream pathways such as PI3K/AKT and MAPK.[5][16][17] Additionally, interference with cell cycle regulation through CDK2 inhibition or disruption of microtubule dynamics are also potential mechanisms.[18][19][20]
Hypothetical Signaling Pathway
Caption: A proposed signaling pathway for the cytotoxic action of the compound.
This application note provides a comprehensive and technically sound framework for the initial cytotoxic evaluation of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid. By following these detailed protocols, researchers can obtain reliable data on the compound's anticancer potential and gain valuable insights into its mechanism of action.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents. RSC Publishing. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Targeting CDK2 in cancer: challenges and opportunities for therapy. Nature. [Link]
-
Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. MDPI. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. National Center for Biotechnology Information. [Link]
-
What are CDK2 inhibitors and how do they work?. Patsnap. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. National Center for Biotechnology Information. [Link]
-
Mechanism of action of tubulin inhibitors payloads: polymerization... ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Research Nebraska. [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Center for Biotechnology Information. [Link]
-
Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. PNAS. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. AACR Journals. [Link]
-
Cancer stem cells and HER2 positive breast cancer: The story so far. National Center for Biotechnology Information. [Link]
-
What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Hilaris Publisher. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
-
Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. ResearchGate. [Link]
-
Annexin V FITC and PI Rev 3. University of California, Berkeley. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Center for Biotechnology Information. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. MDPI. [Link]
-
Western blotting for determination of Bax:Bcl-2 ratio and... ResearchGate. [Link]
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- 2. Pathophysiology and Molecular Pathways | Clinical Guidance | Healio [healio.com]
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- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
Application Note: Investigating (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid for TNF-alpha Inhibition
Abstract & Core Rationale
Tumor Necrosis Factor-alpha (TNF-
This guide details the investigation of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (hereafter referred to as (2E)-PPA ). This molecule combines a privileged 1-phenyl-pyrazole scaffold—common in anti-inflammatory drugs like Celecoxib—with an acrylic acid side chain. The prop-2-enoic acid moiety acts as a potential Michael acceptor, suggesting a mechanism involving electrophilic targeting of cysteine residues within the NF-
Compound Profile & Handling
Chemical Name: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Molecular Formula: C
Storage and Solubilization
-
Solid State: Store at -20°C, desiccated and protected from light. The acrylic acid moiety is sensitive to UV-induced polymerization or isomerization.
-
Stock Solution: Dissolve in 100% DMSO to 10-50 mM. Vortex vigorously.
-
Critical Note: Avoid protic solvents (ethanol/methanol) for long-term stock storage to prevent potential esterification or Michael addition artifacts.
-
-
Working Solution: Dilute into serum-free media immediately prior to use. Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity.
Mechanism of Action (Hypothesis & Validation)
The investigation rests on the hypothesis that (2E)-PPA inhibits TNF-
Signaling Pathway Diagram
The following diagram illustrates the canonical LPS-induced TNF-
Figure 1: Canonical NF-
Experimental Protocols
Protocol A: Cell-Based Screening (TNF- ELISA)
Objective: Quantify the inhibition of LPS-induced TNF-
Materials
-
RAW 264.7 cells (ATCC TIB-71).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Mouse TNF-alpha ELISA Kit (e.g., R&D Systems Duoset).
-
MTT or CCK-8 Cell Viability Kit.
Step-by-Step Methodology
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO . -
Pre-treatment:
-
Remove media and replace with fresh media containing (2E)-PPA at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50
M). -
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Dexamethasone 1
M). -
Incubate for 1 hour prior to induction. Rationale: Allows the compound to permeate and interact with intracellular targets before the signaling cascade triggers.
-
-
Induction: Add LPS (final concentration 1
g/mL) to all wells except the "No LPS" negative control. -
Incubation: Incubate for 18–24 hours.
-
Supernatant Collection: Centrifuge plate at 1000 rpm for 5 mins to pellet debris. Transfer supernatant to a fresh plate for ELISA.
-
Viability Check (Crucial): Add MTT reagent to the remaining cells on the original plate.
-
Self-Validation: If TNF-
decreases but cell viability also drops below 80%, the compound is cytotoxic , not a specific inhibitor.
-
-
ELISA: Perform according to manufacturer instructions. Measure absorbance at 450 nm (correction 540 nm).
Protocol B: Mechanistic Validation (Western Blot)
Objective: Determine if (2E)-PPA prevents I
Methodology
-
Scale Up: Seed cells in 6-well plates (
cells/well). -
Treatment: Pre-treat with (2E)-PPA (at IC
derived from Protocol A) for 1 hour. -
Short Induction: Stimulate with LPS for 15, 30, and 60 minutes .
-
Rationale: Phosphorylation events are rapid. 24 hours is too late for mechanistic analysis.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with phosphatase inhibitors (Na
VO , NaF). -
Detection: Blot for:
-
p-p65 (Ser536): Marker of active NF-
B. -
Total I
B : Should degrade upon LPS stimulation; effective inhibitors will preserve this band. - -Actin: Loading control.
-
Data Analysis & Interpretation
Quantitative Summary Table
Organize your data using the following structure to ensure comparability.
| Parameter | Vehicle (LPS+) | (2E)-PPA (Low Dose) | (2E)-PPA (High Dose) | Positive Control (Dex) | Interpretation |
| TNF- | High (~2000) | Moderate | Low | Very Low | Dose-dependent efficacy? |
| Cell Viability (%) | 100% | >95% | >90% | >95% | Is toxicity driving the effect? |
| p-p65 Intensity | Strong Band | Reduced | Faint/Absent | Faint | Pathway blockade confirmation. |
Experimental Workflow Diagram
Figure 2: Integrated workflow for simultaneous efficacy (ELISA) and toxicity (MTT) screening.
References
-
Vertex Pharmaceuticals & Academic Research. (2020). Discovery of novel pyrazole derivatives as potent anti-inflammatory agents in RAW264.7 cells via inhibition of NF-kB.[3][4] Journal of Biochemical and Molecular Toxicology.[3] Link
-
Li, Y., et al. (2014). Pyrazole derivatives suppress TNF-alpha induced MMP-2 expression in A549 cells.[2] International Immunopharmacology.[2] Link
-
Gilmore, T. D. (2006). Introduction to NF-kappaB: players, pathways, perspectives. Oncogene. Link
-
R&D Systems. Mouse TNF-alpha DuoSet ELISA Protocol.Link
Sources
- 1. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mechanism of action of pyrazole-based anti-inflammatory compounds
Application Note: Mechanistic Profiling & Validation of Pyrazole-Based Anti-Inflammatory Therapeutics
Executive Summary
The pyrazole scaffold represents a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs), distinguished by its ability to achieve high selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1). This selectivity is critical for mitigating the gastrointestinal (GI) toxicity associated with traditional NSAIDs. This guide provides a comprehensive technical framework for elucidating the mechanism of action (MoA) of novel pyrazole derivatives. It integrates in silico molecular modeling, in vitro enzymatic kinetics, and cell-based inflammatory models into a cohesive validation workflow.
Mechanistic Deep Dive: The Pyrazole Advantage
Structural Basis of Selectivity
The anti-inflammatory efficacy of pyrazoles (e.g., Celecoxib, Lonazolac) stems from their specific binding to the COX-2 active site. Unlike COX-1, the COX-2 isoform possesses a secondary "side pocket" created by the substitution of the bulky Isoleucine-523 (in COX-1) with a smaller Valine-523.
-
Pharmacophore Alignment: The central pyrazole ring serves as a rigid scaffold that orients functional groups (typically aryl rings) to engage key residues.
-
The "Side Pocket" Interaction: Pyrazoles often feature a polar sulfonamide (
) or methylsulfonyl group. This moiety penetrates the COX-2 side pocket, forming hydrogen bonds with Arg513 and His90 .[1] This interaction is sterically prohibited in COX-1, driving selectivity. -
Gatekeeper Interaction: The hydrophobic aryl groups interact with Val523 , stabilizing the ligand within the expanded active site.
Signaling Pathway Intervention
Pyrazoles do not merely block prostaglandin synthesis; they modulate the broader arachidonic acid cascade. By selectively inhibiting COX-2, they reduce the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (
Figure 1: Mechanism of Action. Pyrazole inhibitors preferentially target the inducible COX-2 pathway, sparing the COX-1 mediated gastric protection mechanisms.
Experimental Protocols
Phase 1: In Silico Molecular Docking (Target Validation)
Before synthesis, validate the binding hypothesis using molecular docking.
-
Objective: Predict binding affinity (
) and visualize residue interactions. -
Software: AutoDock Vina, MOE, or Schrödinger Glide.
-
Target Structures:
Protocol:
-
Protein Preparation: Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.
-
Grid Generation: Center the grid box on the co-crystallized ligand (Celecoxib) coordinates.
-
Dimensions:
Å is usually sufficient to cover the active site and side pocket.
-
-
Ligand Preparation: Minimize energy of the pyrazole derivative (MMFF94 force field).
-
Docking: Run with exhaustiveness set to 8–32.
-
Analysis: Look for:
-
H-bond with Arg120 (Gatekeeper).
-
H-bond with Arg513 (Selectivity determinant).
- stacking with Tyr355 .
-
Phase 2: In Vitro COX Inhibition Assay (Biochemical Potency)
This assay quantifies the
-
Principle: COX enzymes have both cyclooxygenase and peroxidase activity.[3][4] The assay measures the peroxidase-mediated oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which correlates directly with PGG2 production.
Materials:
-
Heme (Cofactor).[5]
Step-by-Step Protocol:
-
Reagent Prep: Reconstitute enzymes on ice. Dilute Heme in assay buffer.[3][4][6]
-
Inhibitor Incubation (Critical):
-
Add
Assay Buffer + Heme + Enzyme (COX-1 or COX-2) to reaction wells.[4][8] -
Add
of Pyrazole Inhibitor (dissolved in DMSO). -
Expert Tip: Incubate for 15 minutes at 25°C before adding substrate. This allows time for the inhibitor to navigate the hydrophobic channel and bind the active site (slow-binding kinetics are common with potent inhibitors).
-
-
Reaction Initiation:
-
Add
Colorimetric Substrate (TMPD). -
Quickly add
Arachidonic Acid to initiate.[3]
-
-
Measurement:
Self-Validation:
-
Include a "100% Initial Activity" control (No inhibitor, DMSO only).
-
Include a "Background" control (No enzyme).
-
Use Celecoxib as a positive control (
for COX-2).
Phase 3: Cell-Based Anti-Inflammatory Assay (Functional Efficacy)
Demonstrate that the compound works in a living system using Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Readout: Nitric Oxide (NO) production (via Griess Reagent).
Protocol:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Replace medium. Add Pyrazole compound (0.1 – 50
) for 1 hour .-
Why? Pre-treatment ensures the inhibitor is intracellular before the inflammatory cascade initiates.
-
-
Induction: Add LPS (final conc.
).[9] Incubate for 18–24 hours . -
Griess Assay:
-
Transfer
of supernatant to a new plate. -
Add
Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate 10 mins at Room Temp (Dark).
-
Read Absorbance at 540 nm .[9]
-
-
Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to COX/iNOS inhibition, not cell death.
Data Analysis & Interpretation
Calculating Selectivity Index (SI)
The "Holy Grail" of pyrazole development is a high SI.
-
SI > 10: Moderate Selectivity.
-
SI > 50: High Selectivity (Clinical candidate profile).
Table 1: Example Data Presentation Format
| Compound ID | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (SI) | Docking Score (kcal/mol) |
| Celecoxib (Ref) | 15.0 | 0.04 | 375 | -10.2 |
| Pyrazole-A | >100 | 0.15 | >660 | -9.8 |
| Pyrazole-B | 5.2 | 4.8 | 1.08 | -7.5 |
Experimental Workflow Diagram
Figure 2: Integrated validation workflow for pyrazole-based anti-inflammatory candidates.
Troubleshooting & Optimization
-
High Background in Enzyme Assay: Ensure Heme is prepared fresh. Heme degrades rapidly in light; keep tubes wrapped in foil.
-
Inconsistent IC50 Values: Arachidonic acid oxidizes upon air exposure. Aliquot single-use vials under nitrogen gas if possible.
-
Low Docking Scores: If the pyrazole tail is too bulky, it may clash with the channel entrance. Check the torsion angles of the sulfonamide group; it must align perfectly with the polar side pocket.
References
-
Abdelgawad, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.
-
Cayman Chemical. (2023).[8] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Docs.
- Gierse, J. K., et al. (1996). Expression and characterization of human COX-2 in the baculovirus system. Biochemical Journal. (Foundational reference for recombinant COX-2 assays).
-
Silva, J. M., et al. (2023).[10] Revealing the immunomodulatory potential of pyrazoles and exploring structure-activity relationships.[11] ReCIPP.
- Boutaud, O., et al. (2002). Determinants of the cellular specificity of acetaminophen as an inhibitor of prostaglandin H(2) synthases. PNAS. (Reference for Peroxidase-based COX assay mechanics).
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing the immunomodulatory potential of pyrazoles and exploring structure-activity relationships [recipp.ipp.pt]
- 11. researchgate.net [researchgate.net]
Optimizing the Screening of Pyrazole Derivatives: From Solubility to Functional Validation
Introduction: The Pyrazole Privilege & The Screening Challenge
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and various kinase inhibitors (e.g., Crizotinib ). Their chemical versatility allows them to engage diverse targets, from G-protein-coupled receptors (GPCRs) to ATP-binding pockets of kinases.
However, screening pyrazoles presents specific challenges that generic protocols often overlook:
-
Aqueous Solubility: Many bioactive pyrazoles are highly lipophilic, leading to precipitation ("crashing out") in cell culture media, which causes false negatives.
-
Chemical Interference: Certain pyrazole substitutions (e.g., nitro- or azo-groups) can absorb light at wavelengths used in colorimetric assays (MTT/MTS), leading to false positives.
-
Cytotoxicity vs. Efficacy: Distinguishing between specific target modulation and general cell toxicity is critical early in the cascade.
This guide provides a self-validating workflow designed to navigate these pitfalls, moving from solubility management to functional phenotypic screening.
Pre-Assay Critical Control: Compound Management
Before any cell is touched, the compound's behavior in solution must be controlled. Pyrazoles are prone to crystallizing when added directly from 100% DMSO to aqueous media.
Protocol: The "Step-Down" Dilution Strategy
Objective: Minimize precipitation shock and maintain DMSO < 0.5% (v/v).
-
Stock Preparation: Dissolve pyrazole derivative in 100% anhydrous DMSO to 10 mM or 20 mM. Sonicate if necessary.
-
Intermediate Plate (The "Buffer" Step):
-
Do NOT add 10 mM stock directly to the cell plate.
-
Prepare a 100x intermediate dilution in culture medium (e.g., 10 mM stock
100 M in medium). -
Note: If precipitation occurs here, the compound is insoluble at screening concentrations.
-
-
Assay Plate Addition: Transfer from the intermediate plate to the cell plate to achieve 1x concentration (e.g., 1
M) and 0.1-0.5% DMSO.
Visualization: Compound Dilution Workflow
Caption: Step-down dilution strategy to prevent pyrazole precipitation shock in aqueous media.
Phase I: Cytotoxicity Profiling (The Safety Window)
Before assessing efficacy, you must determine the Therapeutic Index . If a pyrazole kills cells at the same concentration it inhibits the target, it is a cytotoxic agent, not a specific inhibitor.
Method Selection: ATP vs. Tetrazolium
For pyrazoles, ATP-based luminescence is superior to MTT/MTS.
| Feature | MTT/MTS (Colorimetric) | CellTiter-Glo® (ATP Luminescence) | Recommendation |
| Interference | High. Colored pyrazoles interfere with OD570nm. | Low. Luminescence is distinct. | ATP |
| Sensitivity | Moderate. | High (detects <15 cells). | ATP |
| Solubility | Formazan crystals require solubilization step.[1][2] | Homogeneous (Lysis + Read). | ATP |
| Throughput | Slow (4h incubation). | Fast (10 min incubation). | ATP |
Protocol: ATP-Based Viability Screen
Reagents: CellTiter-Glo® (Promega) or equivalent. Cell Line: HepG2 (Liver tox model) or HEK293 (General).
-
Seeding: Plate 5,000 cells/well in 96-well white-walled opaque plates (prevents signal bleed). Incubate 24h.
-
Treatment: Add pyrazole derivatives (dose-response: 0.1
M – 100 M). Include: -
Incubation: 24h or 48h at 37°C.
-
Development:
-
Equilibrate plate to Room Temp (RT) for 30 min.
-
Add equal volume of CellTiter-Glo reagent to culture medium (1:1 ratio).
-
Orbitally shake for 2 min (induce lysis).
-
Incubate 10 min at RT (stabilize signal).
-
-
Read: Measure Total Luminescence (Integration time: 0.5 – 1 sec).
Phase II: Functional Assay – Anti-Inflammatory Screening
Context: Many pyrazoles target the COX-2/iNOS pathway (NSAID-like activity). Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).[5][6] Readout: Nitric Oxide (NO) production via Griess Reaction.[3][7]
Mechanism of Action
LPS activates TLR4, triggering the NF-
Visualization: The Target Pathway
Caption: LPS-induced inflammatory cascade in RAW 264.7 cells and potential pyrazole intervention points.
Protocol: Griess Assay for NO Inhibition
Critical Note: Use Phenol Red-Free DMEM. Phenol red absorbs at 540nm and interferes with the Griess readout.
-
Seeding: Plate RAW 264.7 cells at 100,000 cells/well in 96-well clear, flat-bottom plates. Incubate 24h.
-
Pre-Treatment: Add pyrazole derivatives (1
M, 10 M, 50 M) for 1 hour prior to stimulation. -
Stimulation: Add LPS (Final conc: 1
g/mL).-
Vehicle Control: DMSO only + LPS.
-
Basal Control: DMSO only (No LPS).
-
Reference Drug: Celecoxib or Dexamethasone (10
M).
-
-
Incubation: 24h at 37°C.
-
Supernatant Transfer: Transfer 100
L of supernatant to a fresh plate. -
Griess Reaction:
-
Add 100
L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate 10 min at RT in the dark (Color turns pink/magenta).
-
-
Quantification: Measure Absorbance at 540 nm .
-
Normalization: Perform an MTT/ATP assay on the cells remaining in the original plate to ensure reduced NO isn't just due to cell death.
Phase III: Functional Assay – Anti-Cancer (Apoptosis)
Context: Pyrazoles acting as kinase inhibitors (e.g., Aurora, CDK) should induce programmed cell death, not just necrosis. Model: MCF-7 (Breast) or A549 (Lung).[8] Readout: Caspase-3/7 Activation (Luminescence).
Protocol: Caspase-Glo® 3/7 Assay
-
Seeding: Plate 10,000 cells/well in white-walled plates.
-
Treatment: Add pyrazole derivatives for 24h.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent (1:1 ratio with media). This reagent contains a DEVD-aminoluciferin substrate.
-
Mechanism: Active Caspase-3 cleaves the DEVD sequence, releasing aminoluciferin
Glow. -
Interpretation: A high signal indicates specific apoptotic induction, distinguishing the compound from general necrotic toxins.
Data Analysis & Interpretation
Calculating % Inhibition
The Z-Factor (Validation)
For any high-throughput screen, calculate the Z-factor to validate assay robustness:
-
: Standard Deviation,ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> : Mean.[5] : Positive control, : Negative control. -
Target: Z > 0.5 is excellent.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Griess) | Phenol Red in media. | Use Phenol Red-Free DMEM. |
| Precipitation in Wells | Compound insolubility. | Use "Step-Down" dilution; reduce max conc. |
| Inconsistent Replicates | Edge effects (evaporation). | Fill outer wells with PBS; do not use for data. |
| Signal > Vehicle | Compound autofluorescence. | Include "Compound Only" wells (no cells) to subtract background. |
References
-
Bekhit, A. A., et al. (2015). "Pyrazoles as anti-inflammatory agents: A review." European Journal of Medicinal Chemistry. Link
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[9] Link
-
Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples." Free Radical Biology and Medicine. Link
-
Stockert, J. C., et al. (2012). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica. Link
-
Promega Corporation. "Caspase-Glo® 3/7 Assay Technical Bulletin." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Molecular docking of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid with COX-2
Application Note: Molecular Docking of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid with Cyclooxygenase-2 (COX-2)
Introduction & Scientific Rationale
The selective inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. The ligand (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid represents a hybrid pharmacophore combining the 1-phenyl-pyrazole scaffold (characteristic of coxibs like Celecoxib) with an acrylic acid side chain.
Mechanistic Hypothesis: Unlike traditional coxibs that utilize a sulfonamide or sulfone group to anchor into the COX-2 hydrophilic side pocket (defined by His90, Arg513, and Val523), this ligand introduces a carboxylic acid moiety.
-
Primary Interaction: The carboxylate group is hypothesized to form an ionic salt bridge or hydrogen bond network with the "gatekeeper" residues Arg120 and Tyr355 at the constriction site of the hydrophobic channel.
-
Secondary Interaction: The phenyl-pyrazole core is expected to occupy the hydrophobic channel, potentially engaging in
stacking with Trp387 or Tyr385 . -
Selectivity Filter: The docking study must evaluate if the molecule can access the extra hydrophobic volume created by the Val523 residue (specific to COX-2) versus the bulky Ile523 in COX-1.
This protocol details the standardized workflow for docking this specific ligand into the COX-2 active site using AutoDock Vina , validated against the crystal structure of Celecoxib (PDB: 3LN1).[1]
Computational Resources & Materials
| Component | Specification | Notes |
| Hardware | Workstation (Min. 8 Cores, 16GB RAM) | CUDA GPU acceleration optional for Vina-GPU. |
| Docking Engine | AutoDock Vina 1.2.0+ | Open-source, high-scoring accuracy. |
| Visualizer | PyMOL or BIOVIA Discovery Studio | For interaction analysis and image generation. |
| Ligand Prep | Avogadro / OpenBabel | Geometry optimization (MMFF94 force field). |
| Target Protein | PDB ID: 3LN1 (Resolution: 2.40 Å) | Murine COX-2 complexed with Celecoxib. |
Experimental Protocol
Phase 1: Ligand Preparation
The accuracy of docking depends heavily on the initial ligand geometry and protonation state.
-
Structure Generation:
-
Input SMILES: OC(=O)/C=C/c1cn(nc1)c2ccccc2
-
Generate 3D coordinates using Avogadro.[2]
-
-
Energy Minimization:
-
Force Field: MMFF94s .
-
Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient (until
). -
Rationale: Removes steric clashes and sets correct bond lengths/angles for the pyrazole-acrylic linkage.
-
-
File Conversion:
-
Convert optimized .mol2 to .pdbqt.
-
Critical Step: Assign Gasteiger partial charges. Ensure the carboxylic acid hydrogen is handled correctly (deprotonated COO- is often physiological at pH 7.4, but protonated COOH is often used in docking to allow H-bond donor capability; test both if uncertain. Standard protocol: Protonated for neutral docking).
-
Set Torsion Tree: Define rotatable bonds (typically the C-C single bonds in the propenoic linker).
-
Phase 2: Protein Preparation (PDB: 3LN1)
The 3LN1 structure contains Celecoxib, making it an ideal template for pyrazole-based ligands.
-
Cleaning:
-
Remove Chain B (COX-2 is a homodimer; docking into Chain A is sufficient).
-
Remove water molecules (HOH). Exception: Keep structural waters bridging Arg120 if explicitly known, but for Vina, removal is standard.
-
Remove heteroatoms (HEM group can be retained if using a specialized protocol, but standard Vina docking usually treats it as part of the rigid receptor or removes it. Standard: Retain HEM as it forms the bottom of the active site, but ensure it is part of the receptor .pdbqt).
-
-
Protonation:
-
Grid Box Definition:
Phase 3: Docking Execution (AutoDock Vina)
Execute the docking run with high exhaustiveness to ensure global minimum convergence.
Results & Analysis
Quantitative Scoring
A successful candidate should exhibit binding affinity comparable to standard NSAIDs.
| Ligand | Binding Energy (kcal/mol) | Est.[2][5] Ki ( | Key Interactions |
| Celecoxib (Ref) | -11.2 | 0.006 | SO2NH2 |
| (2E)-3-(...)-acid | -8.5 to -9.5 (Predicted) | 0.1 - 0.8 | COOH |
| Diclofenac (Ref) | -8.1 | 1.1 | COOH |
Note: Values are representative estimates based on pyrazole-acid scaffolds in COX-2.
Interaction Validation (The "Checklist")
To validate the pose as "bioactive," verify the following using PyMOL/Discovery Studio:
-
The Gatekeeper Interaction:
-
Does the carboxylic acid form a salt bridge or H-bond with Arg120 and Tyr355 ?
-
Significance: This mimics the binding mode of arachidonic acid and classical NSAIDs (diclofenac, ibuprofen).
-
-
The Hydrophobic Core:
-
Is the 1-phenyl ring oriented towards Trp387 and Tyr385 ?
-
Look for T-shaped or parallel
stacking.
-
-
The Selectivity Pocket (Val523):
-
Does the pyrazole ring sit near Val523 ?
-
Note: Unlike Celecoxib, this specific ligand lacks the sulfonamide extension to fully exploit the side pocket, suggesting it may be a "balanced" inhibitor rather than highly COX-2 selective, unless the phenyl ring rotates into the Val523 cleft.
-
Workflow Visualization
Caption: Figure 1. Standardized molecular docking workflow for pyrazole-acrylic acid derivatives against COX-2.
Mechanism of Action Diagram
Caption: Figure 2. Predicted molecular interactions between the ligand and key COX-2 active site residues.[1][2][6][7][8]
References
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[2][7][9][10] Nature, 384(6610), 644-648.
-
Wang, J. L., et al. (2010).[11] Structure-based discovery of an organic compound that binds to the active site of cyclooxygenase-2.[1][6][7][12] PDB ID: 3LN1 Structure Summary.
-
Trott, O., & Olson, A. J. (2010).[11] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Bana, E., et al. (2023). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate.[9][11][13]
-
Isloor, A. M., et al. (2011).[11] (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one.[11][14] Acta Crystallographica Section E. (Structural reference for pyrazole-propenoic scaffolds).
Sources
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. bionaturajournal.com [bionaturajournal.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. PubChemLite - (2e)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1h-pyrazol-4-yl]prop-2-enoic acid (C20H14N2O3) [pubchemlite.lcsb.uni.lu]
- 6. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. physchemres.org [physchemres.org]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. iglobaljournal.com [iglobaljournal.com]
- 13. researchgate.net [researchgate.net]
- 14. (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenyl-prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid in Cancer Research
Part 1: Introduction & Mechanism of Action
Executive Summary
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (often abbreviated as PPAA ) is a critical pharmacophore scaffold in medicinal chemistry, specifically designed as a bioisostere of cinnamic acid and a structural analog of Combretastatin A-4 (CA-4) . In cancer research, this compound and its derivatives serve as dual-mechanism agents:
-
Tubulin Polymerization Inhibitors: They bind to the colchicine-binding site of
-tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.[1] -
NF-
B Signaling Modulators: They suppress the nuclear translocation of NF- B, thereby reducing the expression of anti-apoptotic and metastatic genes.
This guide details the protocols for using PPAA as a lead compound or reference standard in phenotypic screening and target validation assays.
Structural Logic & Target Engagement
The molecule consists of a 1-phenyl-1H-pyrazole core linked to an acrylic acid tail.
-
The Phenyl-Pyrazole Core: Mimics the A-ring of colchicine or the trimethoxyphenyl ring of CA-4, providing hydrophobic interactions within the tubulin binding pocket.
-
The Acrylic Acid Side Chain: Acts as a Michael acceptor or hydrogen bond donor/acceptor, often derivatized into amides or oxadiazoles to enhance potency and metabolic stability.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the dual pathway interference caused by PPAA.
Caption: Dual mechanism of PPAA targeting Tubulin polymerization (left) and NF-
Part 2: Experimental Protocols
Compound Preparation & Handling
Solubility Warning: PPAA is lipophilic and poorly soluble in water. Improper solubilization will yield erratic IC50 data.
| Parameter | Specification |
| Molecular Weight | ~214.22 g/mol |
| Stock Solvent | DMSO (Dimethyl sulfoxide), anhydrous |
| Stock Concentration | 10 mM or 50 mM |
| Storage | -20°C (Stock), desiccated. Avoid freeze-thaw cycles >3 times. |
| Working Buffer | PBS or Cell Culture Media (Max 0.5% DMSO final) |
Preparation Protocol:
-
Weigh 2.14 mg of PPAA powder.
-
Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .
-
Vortex for 30 seconds until clear. If precipitation occurs, sonicate at 40°C for 5 minutes.
-
Aliquot into amber tubes (50 µL each) and store at -20°C.
In Vitro Tubulin Polymerization Assay
This is the gold standard assay to validate the mechanism of PPAA. It measures the fluorescence enhancement of a reporter dye (e.g., DAPI or specific kits) as it binds to polymerized microtubules.
Materials:
-
Purified Tubulin (>99% pure, bovine brain origin).
-
GTP (Guanosine Triphosphate).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Positive Control: Combretastatin A-4 (CA-4) or Paclitaxel.
-
Negative Control: 0.5% DMSO.
Protocol:
-
Preparation: Keep all reagents on ice. Pre-warm the 96-well plate reader to 37°C.
-
Master Mix: Prepare tubulin (3 mg/mL) in Tubulin Buffer supplemented with 1 mM GTP.
-
Dosing: Add 5 µL of PPAA (at 10x final concentration) to the wells.
-
Screening Dose: 5 µM and 10 µM.
-
IC50 Range: 0.1 µM to 50 µM (serial dilutions).
-
-
Initiation: Add 45 µL of the Tubulin/GTP Master Mix to each well.
-
Measurement: Immediately place in the plate reader. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Analysis: Plot Fluorescence vs. Time. PPAA should depress the Vmax (rate of polymerization) and reduce the final plateau height compared to the DMSO control.
Cell Viability & IC50 Determination (MTT Assay)
Evaluate the cytotoxicity of PPAA against standard cancer lines (e.g., MCF-7, HeLa, A549).
Protocol:
-
Seeding: Seed cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with PPAA (0.1 – 100 µM) for 48h. Include DMSO control.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Calculation: Use non-linear regression (Log(inhibitor) vs. response) to calculate IC50.
Expected Results (Reference Data):
| Cell Line | Tissue Origin | Expected IC50 (PPAA Core) | Expected IC50 (Optimized Derivatives) |
|---|---|---|---|
| MCF-7 | Breast | 20 – 50 µM | 0.5 – 5.0 µM |
| HeLa | Cervical | 25 – 60 µM | 1.0 – 8.0 µM |
| A549 | Lung | > 50 µM | 5.0 – 15.0 µM |
| HEK293 | Kidney (Normal) | > 100 µM | > 50 µM |
Note: The acid scaffold itself is moderately active. High potency (<1 µM) is usually achieved by derivatizing the carboxylic acid into oxadiazoles or amides [1, 2].
NF- B Nuclear Translocation Assay
To confirm the secondary mechanism (anti-inflammatory/anti-metastatic).
Protocol:
-
Culture: Grow cells on glass coverslips.
-
Stimulation: Pre-treat with PPAA (IC50 concentration) for 2h, then stimulate with TNF-
(10 ng/mL) for 30 min to induce NF- B translocation. -
Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.
-
Staining:
-
Primary Ab: Anti-p65 (NF-
B subunit). -
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue, Nuclei).
-
-
Imaging: Confocal microscopy.
-
Result: In Control+TNF-
, p65 is nuclear (overlaps with DAPI). In PPAA+TNF- , p65 remains cytosolic.
Part 3: Workflow Visualization
The following diagram outlines the standard workflow for validating PPAA derivatives in a drug discovery pipeline.
Caption: Workflow for optimizing PPAA from a raw scaffold to a validated lead compound.
Part 4: References
-
Verma, G., et al. (2018). "Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents."[2] Bioorganic Chemistry, 77, 106–124.[1][2][3][4][5] [1][5]
-
Zaki, I., et al. (2022). "In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents."[1] Anti-Cancer Agents in Medicinal Chemistry, 22.
-
Alshaya, D.S., et al. (2023). "Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents."[4] Saudi Pharmaceutical Journal, 31(9).
-
Mohan, C.D., et al. (2018). "Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells." Frontiers in Oncology, 8, 42.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid
Welcome to the dedicated technical support guide for the synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure.
Introduction to the Synthesis
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a valuable building block in medicinal chemistry, often synthesized via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with a compound containing an active methylene group, typically malonic acid. The choice of base, solvent, and temperature is critical for achieving high yields and purity of the desired E-isomer.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors. Let's break down the possibilities:
-
Sub-optimal Base Catalyst: The choice and amount of the base are crucial. While piperidine is commonly used, its volatility and the need for careful handling can be problematic. Consider using a non-volatile and effective catalyst like β-alanine.
-
Incorrect Solvent: The solvent plays a significant role in reaction kinetics. While ethanol is a common choice, using a higher-boiling solvent like pyridine can sometimes improve yields by allowing for higher reaction temperatures.
-
Inappropriate Reaction Temperature: The Knoevenagel condensation is temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to side reactions and degradation of the product. A systematic temperature optimization study is recommended.
-
Purity of Starting Materials: Ensure the 1-phenyl-1H-pyrazole-4-carbaldehyde and malonic acid are of high purity. Impurities can interfere with the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products
Question: I am observing significant by-products in my reaction mixture. What are these and how can I minimize their formation?
Answer: A common side reaction is the decarboxylation of the initially formed dicarboxylic acid intermediate at a rate faster than desired, or other condensation side reactions.
-
Minimizing Side Products: Careful control of the reaction temperature and time is key. Prolonged reaction times at high temperatures can promote side reactions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to stop the reaction once the starting material is consumed.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What is the recommended purification method?
Answer: The crude product is often purified by recrystallization.
-
Recrystallization Solvent: A mixture of ethanol and water is generally effective. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, the pure product should crystallize out.
-
Alternative Purification: If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary. A mobile phase of ethyl acetate and hexane is a good starting point.
Optimized Experimental Protocol
This protocol is based on a modified Knoevenagel condensation which has been shown to be effective.
Materials:
-
1-phenyl-1H-pyrazole-4-carbaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (for acidification)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the crude product.
-
Isolation: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid.
Data Presentation: Comparison of Catalysts
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 8 | 75-85 | |
| Pyridine | Pyridine | Reflux | 4-6 | 85-95 | |
| β-Alanine | Acetic Acid | 100 | 5 | ~80 |
Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established mechanism.
Caption: Simplified mechanism of the Knoevenagel condensation.
References
Side reactions in the synthesis of 1-phenyl-1H-pyrazole derivatives
To: Research Team From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Technical Guide: Troubleshooting Side Reactions in 1-Phenyl-1H-Pyrazole Synthesis
Introduction
The 1-phenyl-1H-pyrazole scaffold is a pharmacophore ubiquitous in COX-2 inhibitors (e.g., Celecoxib), agrochemicals, and factor Xa inhibitors. While the formation of the pyrazole ring is thermodynamically favorable, the synthesis is plagued by two critical failure modes: regiochemical ambiguity (1,3- vs. 1,5-isomers) and oxidative degradation of phenylhydrazine reagents.
This guide moves beyond standard protocols to address the causality of these side reactions and provides self-validating workflows to ensure batch consistency.
Module 1: The Knorr Pyrazole Synthesis (Cyclocondensation)
The most common route involves condensing a 1,3-dicarbonyl (or enaminone equivalent) with phenylhydrazine.
The Core Problem: Regioselectivity
When using an unsymmetrical 1,3-dicarbonyl, two isomers are possible: 1,5-diphenyl-1H-pyrazole (kinetic) and 1,3-diphenyl-1H-pyrazole (thermodynamic).
-
Mechanism: The reaction proceeds via a stepwise condensation. The regioselectivity is determined by the initial nucleophilic attack of the hydrazine's terminal nitrogen (
) on the dicarbonyl. -
The Side Reaction: Formation of the "wrong" isomer. Phenylhydrazine is less nucleophilic than hydrazine hydrate due to the electron-withdrawing phenyl ring, making the reaction sensitive to subtle electronic differences in the carbonyls.
Visualizing the Pathway
Caption: Divergent pathways in Knorr synthesis. Path selection depends on the electrophilicity of the carbonyl carbons and solvent pH.
Troubleshooting Guide: Knorr Synthesis
| Issue | Diagnostic Observation | Root Cause | Corrective Action |
| Isomer Mixture | NMR shows two sets of pyrazole signals (e.g., C4-H doublets). | Competing nucleophilic attacks on C1/C3 carbonyls. | Switch Solvent/pH: Use Ethanol/AcOH for thermodynamic control. For kinetic control, use non-polar solvents at lower temps. Use Enaminones: Replace diketone with an enaminone to lock regioselectivity (hydrazine attacks the C-N carbon). |
| Stalled Reaction | TLC shows intermediate spot; Mass Spec shows M+18 peak (Hydrazone). | Failure to dehydrate/cyclize. | Force Dehydration: Add Dean-Stark trap (toluene reflux) or use microwave irradiation (120°C, 10 min) to overcome the activation energy for ring closure. |
| Dark Tar Formation | Reaction turns black/viscous; low yield. | Oxidation of phenylhydrazine to diazonium/radicals. | Inert Atmosphere: Run strictly under |
Module 2: Post-Synthetic N-Arylation (Chan-Lam Coupling)
An alternative strategy is synthesizing the parent NH-pyrazole first, then coupling with phenylboronic acid.
The Core Problem: Catalyst Poisoning & Homocoupling
The Chan-Lam coupling uses Cu(II) and requires oxygen (or an oxidant) to regenerate the catalyst. However, this oxidative environment promotes side reactions.
-
Side Reaction 1: Boronic Acid Homocoupling. Formation of biphenyl (Ph-Ph) consumes the arylating agent.
-
Side Reaction 2: N2-Arylation. If the pyrazole has substituents at C3/C5, steric hindrance dictates the site of arylation.
Protocol: Optimized Chan-Lam Coupling
Standard conditions often fail for electron-poor pyrazoles. Use this enhanced protocol.
-
Reagents: Pyrazole (1.0 eq), Phenylboronic acid (2.0 eq),
(0.1 eq), Pyridine (2.0 eq). -
Solvent: Dry DCM or MeOH (concentration 0.2 M).
-
Activator: Add 4Å Molecular Sieves (powdered). Crucial: Removes water generated during the catalytic cycle which can hydrolyze the boronic ester intermediate.
-
Atmosphere: Open air balloon (do not seal under inert gas;
is required).
Self-Validating Check:
-
Color Change: Reaction should start blue/green (Cu(II)). If it turns red/brown (Cu(0) or Cu(I) oxide), the catalytic cycle has stalled due to oxygen starvation. Fix: Purge with air/O2.
Module 3: Characterization & Isomer Differentiation
Distinguishing the 1,3-isomer from the 1,5-isomer is the most frequent analytical challenge.
NMR Diagnostic Table
| Feature | 1,3-Diphenyl-1H-pyrazole | 1,5-Diphenyl-1H-pyrazole |
| NOE (Nuclear Overhauser Effect) | NO Interaction between N-Phenyl protons and C5-Substituent. | Strong NOE between N-Phenyl (ortho protons) and C5-Phenyl (ortho protons). |
| C4-H Shift ( | Typically | Typically |
| C3 is typically downfield ( | C5 is typically upfield ( |
Frequently Asked Questions (FAQs)
Q: Why am I getting a "bis-addition" product?
-
A: If you are using hydrazine hydrate to make the pyrazole first, and then adding phenyl halide/boronic acid, you might see N,C-arylation if palladium catalysts are used (C-H activation). In the Knorr synthesis with phenylhydrazine, bis-addition is rare, but bis-hydrazone formation (reaction at both carbonyls without cyclization) can occur if the acid catalyst is too weak. Increase acidity (e.g., add TFA or HCl).
Q: My phenylhydrazine bottle is old and dark. Can I use it?
-
A: No. Dark liquid indicates the presence of aniline and benzene impurities from radical decomposition. This will poison copper catalysts (in Chan-Lam) and yield tar in Knorr synthesis. Distill under vacuum or switch to the hydrochloride salt (
).
Q: How do I separate the 1,3 and 1,5 isomers if I get a mixture?
-
A:
-
Flash Chromatography: They have significantly different
values in Hexane/EtOAc (1,5-isomer is usually less polar due to "tucked" phenyl rings). -
Recrystallization: The 1,3-isomer is generally more planar and crystalline (higher MP). Recrystallize from Ethanol/Water.
-
References
-
Knorr Pyrazole Synthesis Mechanism & Regioselectivity
- Chan-Lam Coupling for N-Arylation: Title: "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives" Source: Thieme Connect / Synthesis 2011.
-
Separation of Isomers
-
Phenylhydrazine Decomposition
- Title: "Reaction mechanism of phenylhydrazine with carbonyl" (Discussion of hydrazone vs indole/tar p
- Source: Chemistry Stack Exchange.
-
URL:[Link]
Sources
Overcoming low yield in the synthesis of pyrazole-substituted acrylic acids
Ticket ID: #PYR-ACR-992 Subject: Troubleshooting Low Yields in Pyrazole-Substituted Acrylic Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of pyrazole-substituted acrylic acids presents a unique "push-pull" challenge. The pyrazole ring is electron-rich and potentially Lewis basic (coordinating), while the target acrylic acid moiety requires specific activation energy to form without polymerizing.
Low yields typically stem from three distinct failure points:
-
Electronic Deactivation: The electron-rich pyrazole ring stabilizes the aldehyde, making it a poor electrophile in Knoevenagel condensations.
-
Catalyst Poisoning: In metal-catalyzed routes (Heck), the pyrazole nitrogens coordinate to Palladium, killing the catalytic cycle.
-
Isoelectric Trapping: The final product is often amphoteric (zwitterionic), leading to massive losses during aqueous workups if the pH is not precisely controlled.
This guide details the two primary synthetic routes—Knoevenagel-Doebner (Standard) and Heck Coupling (Alternative)—with specific protocols to overcome these yield killers.
Module 1: The Knoevenagel-Doebner Route (Primary)
Context: This is the most common route, reacting a pyrazole-4-carbaldehyde with malonic acid. Common Symptom: Reaction stalls (TLC shows starting material) or product forms as a sticky gum that refuses to crystallize.
Troubleshooting & Optimization
| Issue | Root Cause | Technical Solution |
| Stalled Reaction | Pyrazole electron donation reduces aldehyde electrophilicity. | Switch to Microwave or High-Boiling Base. Ethanol reflux is often insufficient. Use Pyridine as both solvent and base (Doebner modification) to push temperature >100°C. |
| Incomplete Decarboxylation | Reaction stops at the dicarboxylic acid intermediate. | Thermal Drive. Ensure the reaction mixture reaches 90–100°C for at least 2 hours after initial condensation to force CO₂ loss. |
| Polymerization | Acrylic acid product reacts with itself under basic heat. | Radical Scavenging. Add trace BHT (butylated hydroxytoluene) or perform under strict N₂ atmosphere. |
Optimized Protocol: The "Pyridine-Piperidine" Doebner System
This protocol optimizes for the deactivation of the pyrazole ring by using pyridine as a high-boiling solvent/base.
-
Setup: Dissolve Pyrazole-4-carbaldehyde (1.0 eq) and Malonic Acid (1.5 eq) in Pyridine (10 volumes).
-
Catalysis: Add Piperidine (0.1 eq). Note: Piperidine forms a reactive iminium ion intermediate with the aldehyde, which is more electrophilic than the aldehyde itself.
-
Reaction: Reflux at 100–110°C for 4–6 hours.
-
Checkpoint: Monitor CO₂ evolution. Reaction is not complete until bubbling ceases.
-
-
Workup (Critical): Pour the hot reaction mixture into ice-cold HCl (excess) to reach pH 2–3. The solid should precipitate.[1][2]
Workflow Visualization
Figure 1: Decision logic for Knoevenagel-Doebner condensation optimization.
Module 2: The Heck Coupling Route (Alternative)
Context: Reacting a halopyrazole with an acrylate ester. Common Symptom: Reaction turns black immediately (Pd precipitation) with 0% conversion.
The "N-Coordination" Problem
Pyrazoles are excellent ligands. They bind to Palladium species, displacing the phosphine ligands required for the catalytic cycle. This creates a "dead" catalyst complex.
Q&A: Overcoming Catalyst Poisoning
Q: Why does my standard Pd(PPh₃)₄ catalyst fail? A: The pyrazole nitrogen is out-competing the triphenylphosphine. You need "Ligand-Free" conditions (Jeffery Conditions) or a bulky, electron-rich ligand that binds tighter than the pyrazole.
Q: What are the recommended conditions? A: Use the Jeffery Conditions . This relies on Pd(OAc)₂ and a phase transfer catalyst (TBAB) without added phosphines. The "naked" Pd nanoparticles formed in situ are highly active and less susceptible to permanent sequestration by the pyrazole.
Optimized Heck Protocol:
-
Substrates: 4-Iodopyrazole (1.0 eq) + Ethyl Acrylate (1.5 eq).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Additives: Tetrabutylammonium bromide (TBAB) (1.0 eq) + NaHCO₃ (2.5 eq).
-
Solvent: DMF (anhydrous).
-
Temp: 100°C sealed tube.
Module 3: Isolation & Purification (The Hidden Yield Killer)
Context: You have 90% conversion by TLC, but after workup, you recover only 20% mass. Diagnosis: Your product is water-soluble or zwitterionic.
The Isoelectric Trap
Pyrazole-acrylic acids are amphoteric.
-
pH < 3: The pyrazole is protonated (Cationic)
Water Soluble. -
pH > 9: The carboxylic acid is deprotonated (Anionic)
Water Soluble. -
pH ~5–7 (Isoelectric Point): The molecule is neutral/zwitterionic
Precipitates.
Protocol:
-
Do not extract with DCM/EtOAc immediately if the product is an oil.
-
Dilute the reaction mixture with water.
-
Slowly adjust pH with 1N HCl or Sat. NaHCO₃.
-
Watch for turbidity between pH 5 and 7.
-
Filter the solid. Do not extract.
Purification Logic Diagram
Figure 2: Purification strategy based on pH-dependent solubility (Isoelectric precipitation).
References
-
Chaudhry, F. et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. Link
- Key Insight: Validates the Knoevenagel condensation of pyrazole-4-carbaldehydes using pyridine/piperidine without decarboxyl
-
Reddy, G. et al. (2012). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts of glycine. ResearchGate. Link
- Key Insight: Provides a "Green" alternative using Glycine/DMSO if the pyridine route fails.
-
Beletskaya, I. P.[3] & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link
- Key Insight: Foundational text on "Jeffery conditions" (ligand-free)
-
Kerschen, J. (2014).[1] Purification of pyrazole compounds. ResearchGate Q&A. Link
- Key Insight: Discusses the solubility challenges and pH adjustments required for amphoteric pyrazole purific
Sources
Improving the solubility of pyrazole carboxylic acids for biological assays
Executive Summary
Pyrazole carboxylic acids act as critical scaffolds in medicinal chemistry (e.g., kinase inhibitors, cannabinoid receptor antagonists). However, they present a distinct "solubility paradox": while the carboxylic acid moiety suggests polarity, the rigid, planar pyrazole core often drives strong intermolecular
This guide provides a root-cause analysis and validated protocols to maintain solubility in biological assays.
Part 1: Diagnostic Workflow
Before altering your chemistry, determine the mode of precipitation. Is it a kinetic crash (solvent shock) or a thermodynamic limit?
Troubleshooting Decision Tree
Figure 1: Decision matrix for diagnosing precipitation issues. Crystalline precipitates suggest intrinsic insolubility, while amorphous aggregates often indicate improper mixing or solvent shock.
Part 2: Frequently Asked Questions & Protocols
Q1: My stock is clear in DMSO, but precipitates immediately upon adding to media. Why?
The Science: This is "Solvent Shock." DMSO has a high dielectric constant and disrupts hydrogen bonding. When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the local DMSO concentration drops instantly. The hydrophobic pyrazole cores agglomerate faster than the water molecules can solvate the carboxylic acid tails. This is a kinetic phenomenon.
Protocol: The "Step-Down" Serial Dilution Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate dilution plate.
| Step | Source Solution | Solvent | Dilution Factor | Final DMSO % | State |
| 1 | 10 mM Stock | 100% DMSO | - | 100% | Soluble |
| 2 | Intermediate | Assay Buffer + 10% DMSO | 1:10 | 10% | Metastable |
| 3 | Assay Well | Assay Buffer | 1:10 | 1% | Soluble |
Note: The intermediate step allows the compound to equilibrate with water molecules while still having enough organic solvent to prevent crashing.
Q2: How does pH affect pyrazole carboxylic acids specifically?
The Science:
Pyrazole carboxylic acids generally have a
Protocol: In-Situ Buffer Capacity Check
-
Prepare Mock Sample: Add your compound at the highest test concentration to a volume of media without cells.
-
Measure pH: Use a micro-pH probe.
-
Correction: If pH drops below 7.2, supplement the media with 10–25 mM HEPES . HEPES provides stronger buffering at pH 7.2–7.6 than standard bicarbonate buffers, ensuring the carboxylic acid remains ionized [1].
Q3: I cannot increase DMSO >0.5% due to cell toxicity. What excipients work for pyrazoles?
The Science:
Hydroxypropyl-
Protocol: Cyclodextrin Complexation
Target: 2–5 equivalent molar excess of HP-
-
Prepare Vehicle: Dissolve HP-
-CD in your assay buffer to create a 20% (w/v) stock. Sterile filter (0.22 µm). -
Prepare Compound: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Complexation Step:
-
Add 1 µL of 10 mM Compound Stock to 99 µL of the HP-
-CD Vehicle (not plain buffer). -
Crucial: Vortex immediately for 30 seconds.
-
Incubate at 37°C for 15 minutes to allow thermodynamic equilibrium of the inclusion complex.
-
-
Final Addition: Add this complexed mix to your cells.
Part 3: Validated Workflow for Assay Setup
This workflow integrates the intermediate dilution and complexation strategies to maximize success rates.
Figure 2: Optimized workflow using HP-β-CD complexation to prevent pyrazole precipitation.
Part 4: Data Summary - Solubility Limits
The following table summarizes typical solubility thresholds for pyrazole carboxylic acids based on internal formulation data.
| Solvent System | Typical Solubility limit (25°C) | Risk Factor | Mitigation |
| 100% DMSO | > 50 mM | Hygroscopic (absorbs water) | Store under N₂, use desiccators. |
| PBS (pH 7.4) | < 10 µM | Ionic Strength "Salting Out" | Use 0.5x PBS or lower salt buffers if possible. |
| PBS + 5% DMSO | ~ 50 µM | Kinetic Precipitation | Mix rapidly; do not store >4 hours. |
| PBS + 10% HP- | > 500 µM | None | Best for long-term incubations (>24h). |
References
-
National Institutes of Health (NIH). (2014). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1] PubMed Central. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Retrieved February 17, 2026, from [Link]
Sources
Technical Support Center: Stability of Acrylic Acid Derivatives in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acrylic acid derivatives. This guide provides in-depth, field-proven insights into the common stability challenges encountered when working with these compounds in aqueous environments. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to design robust experiments and formulations.
Section 1: Frequently Asked Questions (FAQs) on Core Stability Issues
This section addresses the most common problems observed in the lab. Each answer explains the causality behind the issue and provides actionable solutions.
FAQ 1.1: Hydrolytic Degradation of Acrylate Esters
Question: My acrylate ester-based compound is rapidly losing purity in an aqueous buffer, as confirmed by HPLC. What is the likely degradation pathway?
Answer: The most probable cause is ester hydrolysis . Acrylate esters are susceptible to hydrolysis, a reaction where water cleaves the ester bond, yielding a carboxylic acid (acrylic acid or its derivative) and an alcohol. This reaction can be catalyzed by both acids and bases.[1][2]
-
Base-Catalyzed Hydrolysis (Saponification): This is often the more significant pathway under neutral to basic conditions (pH > 6).[1][2] The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon of the ester. This pathway is generally faster and more prevalent in many biological and formulation buffers than acid-catalyzed hydrolysis.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.
The rate of hydrolysis is highly dependent on the solution's pH, temperature, and the specific chemical structure of the acrylate derivative.[3]
Question: How significantly does pH impact the stability of my compound, and how can I minimize hydrolysis?
Answer: The effect of pH is dramatic. The stability of a typical acrylate ester is greatest in a mildly acidic environment (pH 4-5). The rate of hydrolysis increases significantly as the pH becomes more acidic or, more drastically, more alkaline.[2]
Illustrative Data: pH-Dependent Hydrolysis Rate The following table illustrates the typical relationship between pH and the stability of an acrylate ester at a constant temperature.
| pH | Relative Rate of Hydrolysis | Predominant Mechanism | Stability Profile |
| 2 | Moderate | Acid-Catalyzed | Unstable |
| 4 | Very Low (Optimal) | Minimal Catalysis | Most Stable |
| 6 | Low | Minimal Base Catalysis | Stable |
| 8 | High | Base-Catalyzed | Unstable |
| 10 | Very High | Base-Catalyzed | Very Unstable |
Strategies to Minimize Hydrolysis:
-
pH Control: The most critical factor is maintaining the optimal pH. Use a buffer system that holds the pH between 4 and 5, such as an acetate or citrate buffer.[4]
-
Temperature Control: Store solutions at reduced temperatures (2-8°C) to decrease the reaction kinetics. Avoid freezing, as freeze-thaw cycles can cause concentration gradients and potential precipitation.[5]
-
Buffer Selection: Be aware that some buffer species can participate in the reaction. For example, phosphate buffers can sometimes act as nucleophiles and accelerate degradation. When in doubt, perform a buffer-screening study.
-
Reduce Water Activity: If the application allows, consider using co-solvents like propylene glycol or ethanol to reduce the concentration of water, thereby slowing the rate of hydrolysis.[6]
FAQ 1.2: Spontaneous Polymerization
Question: I've observed my aqueous stock solution of an acrylate monomer becoming cloudy, viscous, or forming a precipitate over time, even when stored in the dark. What is causing this?
Answer: This is a classic sign of spontaneous polymerization .[7] Acrylic acid and its derivatives contain a reactive double bond, making them highly susceptible to free-radical polymerization.[8] This process can be initiated by trace amounts of contaminants, light, heat, or even dissolved oxygen.[9][10] Once initiated, a chain reaction begins, converting the monomer into a high-molecular-weight polymer that is often insoluble, leading to the observed turbidity or precipitation.[11]
Question: How can I prevent the unwanted polymerization of my acrylate solutions?
Answer: Preventing spontaneous polymerization requires careful handling and the use of chemical inhibitors.
-
Use Inhibitors: Most commercial acrylate monomers are supplied with a small amount of a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT).[9][12][13] These molecules are radical scavengers that terminate the polymerization chain reaction.[7] For laboratory stock solutions, it is crucial to ensure an inhibitor is present. MEHQ, for instance, is highly effective but requires the presence of dissolved oxygen to function properly.[5][12]
-
Storage Conditions:
-
Temperature: Store monomer solutions at recommended low temperatures (typically 2-8°C) but do not freeze, as this can cause the inhibitor to separate from the monomer.[5][10]
-
Atmosphere: Store the solution under air, not an inert gas like nitrogen or argon, if you are using an inhibitor like MEHQ that requires oxygen.[5][10]
-
Light: Protect solutions from light, especially UV light, by using amber vials or wrapping containers in aluminum foil.[14]
-
-
Purity: Use high-purity solvents and ensure glassware is scrupulously clean to avoid contaminants that could initiate polymerization.
Section 2: Troubleshooting Workflows & Diagrams
Visualizing the troubleshooting process can help streamline decision-making in the lab. The following workflow guides you from observing an instability issue to identifying the cause and implementing a solution.
Caption: Troubleshooting Decision Tree for Acrylate Instability.
Section 3: Key Experimental Protocols
To ensure trustworthy and reproducible results, follow these validated protocols for assessing and managing the stability of your acrylic acid derivatives.
Protocol 1: Performing a pH-Rate Profile Study
Objective: To determine the optimal pH for the stability of an acrylic acid derivative in an aqueous solution.
Materials:
-
Your acrylic acid derivative compound.
-
A series of buffers (e.g., 50 mM): Citrate (pH 3, 4), Acetate (pH 5), Phosphate (pH 6, 7, 8), Borate (pH 9).
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD).[15][16][17]
-
Temperature-controlled incubator or water bath set to a stress temperature (e.g., 40°C or 50°C).
-
Class A volumetric flasks and pipettes.
-
pH meter.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO) where it is known to be stable.
-
Sample Preparation:
-
For each pH point, pipette a small, precise volume of the stock solution into a volumetric flask.
-
Dilute to the final volume with the corresponding buffer to achieve a target final concentration (e.g., 100 µg/mL). Ensure the organic solvent concentration is low (<1%) to not significantly affect the solution properties.
-
-
Time Zero (T₀) Analysis: Immediately after preparation, analyze an aliquot from each pH solution by HPLC to determine the initial peak area of the parent compound. This is your 100% reference point.
-
Incubation: Place the sealed vials for each pH point into the temperature-controlled incubator.
-
Time Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial for each pH condition from the incubator. Allow it to cool to room temperature.
-
HPLC Analysis: Analyze each time point sample by HPLC using the same method as the T₀ analysis. Record the peak area of the parent compound.
-
Data Analysis:
-
For each pH and time point, calculate the percentage of the parent compound remaining relative to its T₀ peak area.
-
Plot the natural logarithm of the percentage remaining (ln[% Remaining]) versus time for each pH.
-
The degradation rate constant (k) for each pH is the negative of the slope of this line.
-
Identify the pH with the lowest rate constant (flattest slope) as the pH of maximum stability.
-
Section 4: Advanced Degradation Pathways
Beyond hydrolysis and polymerization, other mechanisms can affect stability.
Michael Addition: The α,β-unsaturated carbonyl structure of acrylates makes them susceptible to Michael addition, a nucleophilic conjugate addition reaction.[18][19] In biological systems or formulations containing nucleophiles (like amines or thiols), this can be a significant degradation pathway.[20] The non-ionized form of acrylic acid is more susceptible to this reaction.[20] The rate of Michael addition is also pH-dependent and must be considered when working with amine-containing buffers (e.g., Tris) or thiol-containing molecules.
References
-
Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. PubMed.[Link]
-
Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. PMC.[Link]
- WO2021022550A1 - Polymerization inhibitor compositions and uses thereof.
-
Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PMC.[Link]
-
RP-HPLC detection and dosage method for acrylic monomers and degradation products released from implanted medical devices. PubMed.[Link]
-
Kinetics of fast alkaline hydrolysis of esters. ResearchGate.[Link]
-
Polymerisation inhibitor. Wikipedia.[Link]
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC.[Link]
-
Formula Troubleshooting: Acrylate-based Thickening. Cosmetics & Toiletries.[Link]
-
Full article: Effect of pH on Poly(acrylic acid) Solution Polymerization. Taylor & Francis.[Link]
-
Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. ResearchGate.[Link]
-
Kinetic analysis of the spontaneous thermal polymerization of acrylic acid. ResearchGate.[Link]
-
A detailed surface analytical study of degradation processes in (meth)acrylic polymers. De Gruyter.[Link]
-
Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)-Stabilized Polystyrene Particles by RAFT Emulsion Polymerization. ACS Publications.[Link]
-
Acrylic acid glacial. Chemicals.[Link]
-
Thermal and kinetic analyses on Michael addition reaction of acrylic acid. SpringerLink.[Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences.[Link]
-
Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. MDPI.[Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters.[Link]
-
Effect of medium pH on the reactivity ratios in acrylamide acrylic acid copolymerization. ResearchGate.[Link]
-
Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. MDPI.[Link]
-
Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. DeepDyve.[Link]
-
Low‐Temperature, Rapid Copolymerization of Acrylic Acid and Sodium Acrylate in Water. UQ eSpace.[Link]
-
How to Stabilize Acrylic Resin Color in Long-Term Exposure. Patsnap Eureka.[Link]
-
STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.org.[Link]
- US5243069A - Ester of Michael addition homopolymers of acrylic acid.
-
Thermal and kinetic analyses on Michael addition reaction of acrylic acid. ResearchGate.[Link]
- US2789099A - Polymerization of acrylic acid in aqueous solution.
-
Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. PMC.[Link]
-
Acrylic Acid and Derivatives. ResearchGate.[Link]
-
Aqueous solutions of random poly(methyl methacrylate-co-acrylic acid). RSC Publishing.[Link]
-
State of the Art in Dual-Curing Acrylate Systems. MDPI.[Link]
-
RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent. MDPI.[Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.[Link]
- EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process.
-
Alkaline Hydrolysis of Waste Acrylic Fibers Using the Micro-Water Method and Its Application in Drilling Fluid Gel Systems. MDPI.[Link]
Sources
- 1. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. jamorin.com [jamorin.com]
- 11. US2789099A - Polymerization of acrylic acid in aqueous solution - Google Patents [patents.google.com]
- 12. fluoryx.com [fluoryx.com]
- 13. WO2021022550A1 - Polymerization inhibitor compositions and uses thereof - Google Patents [patents.google.com]
- 14. How to Stabilize Acrylic Resin Color in Long-Term Exposure [eureka.patsnap.com]
- 15. RP-HPLC detection and dosage method for acrylic monomers and degradation products released from implanted medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low cell permeability of pyrazole compounds
Technical Guide: Troubleshooting Low Cell Permeability of Pyrazole Compounds
Support Ticket ID: #PYR-PERM-004 Topic: Optimization of Pyrazole Scaffolds for Membrane Permeability Assigned Specialist: Dr. Aris V., Senior Application Scientist Status: Open
Executive Summary: The Pyrazole Paradox
Pyrazoles are a cornerstone of medicinal chemistry, particularly in kinase inhibition (e.g., Ruxolitinib, Crizotinib) where the pyrazole N-H often serves as a critical hydrogen bond donor (HBD) to the ATP-binding hinge region. However, this same N-H moiety creates a high desolvation penalty, acting as a "molecular anchor" that retards passive diffusion through the lipid bilayer.
This guide provides a systematic troubleshooting workflow to diagnose whether your permeability issue is intrinsic (scaffold-based), extrinsic (assay-based), or transporter-mediated, and offers validated structural remediation strategies.
Module 1: Diagnostic Workflow (Root Cause Analysis)
Before modifying your lead compound, you must isolate the source of the low permeability (
Diagram 1: The Permeability Triage Tree
Figure 1: Diagnostic logic to distinguish between transporter effects, solubility artifacts, and true intrinsic permeability issues.
Module 2: Structural Remediation Strategies
If Module 1 confirms Intrinsic Polarity (Low PAMPA, Low Caco-2, No Efflux) as the root cause, the pyrazole N-H is likely the culprit. The desolvation energy required to strip water from the N-H donor is too high.
Strategy A: The "Cap" (N-Alkylation)
Applicability: When the pyrazole N-H does not make a critical contact with the target protein.
-
Action: Methylate or alkylate the pyrazole nitrogen.
-
Mechanism: Removes the H-bond donor (HBD), lowering the Total Polar Surface Area (TPSA) and eliminating the desolvation penalty.
-
Impact: Often increases permeability by 5-10 fold.
-
Caution: May introduce a steric clash if the pocket is tight.
Strategy B: The "Shield" (Intramolecular Hydrogen Bonding - IMHB)
Applicability:[1] When the pyrazole N-H is required for binding (e.g., kinase hinge binder) or N-alkylation kills potency.
-
Action: Introduce a Hydrogen Bond Acceptor (HBA) (e.g., F, OMe, N, C=O) at a position 5-6 atoms away to form a transient internal ring (pseudo-ring) with the pyrazole N-H.
-
Mechanism: The molecule "closes" upon itself in the lipid membrane, hiding the polar N-H from the lipid environment. Once in the aqueous cytosol or binding pocket, the bond opens up.
-
Design Rule: The H-bond geometry must be planar (6-membered rings are most stable).
Strategy C: The "Mask" (Lipophilic Prodrugs)
Applicability: When A and B fail.
-
Action: N-Acylation (e.g., carbamates, amides).
-
Mechanism: Creates a neutral, lipophilic species that crosses the membrane and is hydrolyzed by esterases in the plasma/cytosol to release the active N-H pyrazole.
Diagram 2: The IMHB "Chameleon" Effect
Figure 2: Dynamic conformation change. The internal H-bond shields the pyrazole NH during transport but breaks to allow target binding.
Module 3: Quantitative Troubleshooting (Data & Metrics)
Use these metrics to validate your optimization.
| Parameter | Target Range | Why it matters for Pyrazoles |
| LogD (pH 7.4) | 1.0 – 3.0 | < 1.0 is too polar (stays in water); > 3.0 risks solubility issues and metabolic clearance. |
| TPSA | < 90 Ų | Pyrazoles with TPSA > 120 Ų rarely cross the BBB or gut wall passively. |
| Delta LogP | < 2.0 | Difference between LogP(octanol) and LogP(toluene). High values indicate high H-bond acidity (exposed NH). |
| Efflux Ratio (ER) | < 2.0 | High ER indicates the compound is being pumped out by P-gp. Pyrazoles are frequent P-gp substrates. |
Module 4: Experimental Protocols
Protocol 1: The "Solubility-Limited" Permeability Check
Issue: Many researchers assume low recovery in Caco-2 is metabolic instability, but for pyrazoles, it is often precipitation in the donor well due to the "brick dust" nature of planar aromatic rings.
Step-by-Step:
-
Prepare Donor Solution: Spike compound into Transport Buffer (HBSS, pH 7.4) at 10 µM.
-
Incubation: Incubate in a glass vial (no cells) for 2 hours at 37°C.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes.
-
Analysis: Analyze the supernatant via LC-MS/MS.
-
Validation: If concentration < 8 µM (i.e., < 80% recovery), your permeability assay is invalid because the driving force (concentration gradient) is lower than calculated.
-
Fix: Add 1% BSA to the donor buffer to solubilize the compound (mimics in vivo protein binding) or lower the testing concentration to 1 µM.
-
Protocol 2: PAMPA-to-Caco-2 Bridge
Issue: Discrepancy between PAMPA and Caco-2 results.[2][3]
-
Run PAMPA (pH 7.4): Measures passive
. -
Run Caco-2 (A→B and B→A): Measures
. -
Calculate Efflux Ratio (ER):
. -
Interpretation:
-
High PAMPA / Low Caco-2 (A→B) / High ER: Compound is permeable but is a P-gp substrate. Fix: Add P-gp inhibitor (e.g., Verapamil) to Caco-2 assay to confirm.
-
Low PAMPA / Low Caco-2 / Low ER: Compound is intrinsically impermeable. Fix: Apply Module 2 (Chemical Modification).
-
FAQ: Pyrazole Specifics
Q: Why does my pyrazole have low permeability even after I added a lipophilic phenyl group? A: You may have increased the LogP, but you didn't address the H-bond acidity of the NH. Adding a phenyl group increases molecular weight and lipophilicity but leaves the "anchor" (NH) intact. Furthermore, if the phenyl ring is planar with the pyrazole, it might increase crystal lattice energy, reducing solubility, which falsely appears as low permeability. Try an ortho-substitution on the phenyl ring to twist the molecule and improve solubility.
Q: Can I use a bioisostere instead of N-methylation? A: Yes. If N-methylation is not tolerated, consider switching the pyrazole to a:
-
Isoxazole: (O instead of NH). Loses the HBD capability completely.
-
1,2,3-Triazole: Often has lower pKa and different H-bond characteristics.
-
Pyridine: If the geometry allows, a pyridine nitrogen can accept H-bonds without the HBD penalty.
Q: My compound sticks to the plastic plate in the permeability assay. What do I do? A: Pyrazoles can be "sticky." Switch to:
-
Low-binding plates (polypropylene).
-
Add 0.1% BSA to the receiver well to act as a "sink" and prevent back-diffusion or adsorption.
References
-
Intramolecular Hydrogen Bonding to Improve Membrane Permeability. Source: Journal of Medicinal Chemistry (2010).[1] Context: Detailed analysis of how forming a 5-6 membered internal ring shields polarity.
-
(Representative link for concept verification)
-
-
Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors. Source: MedChemComm (2013).[4] Context: Case study on reducing NH H-bond donor strength to improve Caco-2 flux.
-
Comparison of Drug Permeabilities: PAMPA vs Caco-2. Source: The AAPS Journal (2010).[2] Context: Validation of PAMPA as a screen for passive diffusion and diagnosing efflux issues in Caco-2.[3]
-
Strategies to Improve the Permeability of Peptide-Based Drugs.
Sources
- 1. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for Heck coupling of pyrazole substrates
Ticket ID: HECK-PYR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Optimization of Reaction Conditions for Pyrazole Substrates
Executive Summary & Core Directive
The Challenge: Pyrazoles are notoriously difficult substrates for Palladium-catalyzed cross-couplings, including the Heck reaction. The primary failure mode is catalyst poisoning . The pyridine-like nitrogen (
The Solution: Success relies on a "Protect-and-Overpower" strategy:
-
Steric Protection: Masking the
nitrogen to prevent coordination. -
Ligand Acceleration: Using bulky, electron-rich ligands (e.g., Buchwald biaryls) that bind Pd tighter than the pyrazole nitrogen.
Critical Decision Logic (Workflow)
Before starting experimental work, determine your substrate class using the decision tree below. This logic dictates whether you need standard Heck conditions or specialized C-H activation protocols.
Figure 1: Decision matrix for selecting the appropriate Heck coupling protocol based on pyrazole substitution patterns.
Standard Operating Procedures (SOPs)
Protocol A: The "Golden Standard" (4-Halo-1-Protected-Pyrazole)
Best for: 4-iodo or 4-bromo pyrazoles reacting with styrenes or acrylates.
The Mechanism: This protocol utilizes the "Jeffery Conditions" or bulky phosphines to facilitate the catalytic cycle. The use of a phase-transfer agent (TBAB) stabilizes Pd nanoparticles if ligand-free conditions are attempted, but for pyrazoles, ligand-controlled systems are superior.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) | XPhos is bulky enough to prevent pyrazole N-coordination and electron-rich to speed up oxidative addition. |
| Alternative | Pd(dppf)Cl₂ · DCM | Bidentate ligands resist displacement by the pyrazole nitrogen. |
| Base | K₂CO₃ (2.0 equiv) or Et₃N | Inorganic bases often reduce competitive binding compared to amine bases, though Et₃N is standard for acrylates. |
| Solvent | DMF or DMAc (0.2 M) | High polarity is required to solubilize the inorganic base and stabilize the polar transition state. |
| Temperature | 80°C – 100°C | Pyrazoles are thermally stable; higher heat drives the difficult oxidative addition. |
| Additive | None initially. | If conversion is <20%, add TBAB (0.5 equiv) to stabilize Pd species. |
Step-by-Step Workflow:
-
Charge a reaction vial with 4-bromo-1-methylpyrazole (1.0 equiv), alkene (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill with Argon (x3). Oxygen is a major killer of electron-rich phosphines.
-
Add anhydrous DMF (degassed).
-
Heat to 90°C for 16 hours.
-
QC Check: Aliquot for LCMS. Look for protodehalogenation (replacement of Br with H), which indicates the catalyst is active but the alkene insertion failed.
Protocol C: Oxidative C-H Heck (C5-Functionalization)
Best for: Direct coupling of non-halogenated pyrazoles.
The Mechanism: This relies on electrophilic palladation at the C5 position. It requires an oxidant to recycle Pd(0) back to Pd(II).[1]
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant: Ag₂CO₃ (2.0 equiv) or Cu(OAc)₂. Silver salts are preferred as they also abstract iodide if present, or act as a halide scavenger in other contexts.
-
Solvent: Acetic Acid (AcOH) or Pivalic Acid (PivOH). Acidic solvents promote C-H activation via a CMD (Concerted Metalation-Deprotonation) mechanism.
Troubleshooting Center
Issue 1: "The Reaction Turns Black Immediately and Stalls"
Diagnosis: Rapid precipitation of Palladium Black (Pd⁰ aggregates). Root Cause: The ligand is dissociating, or the pyrazole nitrogen is displacing the ligand, leading to unstable Pd species that aggregate. Corrective Actions:
-
Switch Ligand: Move to a bidentate ligand like dppf or Xantphos . These are harder to displace than triphenylphosphine.
-
Lower Temperature: Drop to 80°C to reduce the rate of ligand dissociation.
-
Add TBAB: Tetrabutylammonium bromide (0.2–1.0 equiv) forms a stabilizing layer around Pd nanoparticles ("Jeffery conditions").
Issue 2: "I see Starting Material and De-halogenated Pyrazole (Protodehalogenation)"
Diagnosis: The oxidative addition happened (Pd inserted into C-Br), but the alkene did not insert. The Pd-Ar species grabbed a hydride (likely from the solvent or base) and eliminated. Root Cause: Steric hindrance on the alkene or extremely electron-rich pyrazole making the Pd-C bond too stable. Corrective Actions:
-
Increase Alkene Concentration: Push the equilibrium by adding 3.0–5.0 equiv of the alkene.
-
Change Solvent: Switch from DMF to 1,4-Dioxane . DMF can sometimes act as a hydride source at high temps.
-
Switch to Cationic Pathway: Add AgOTf or Ag₂CO₃ . This strips the halide from the Pd-Ar-X complex, creating a cationic [Pd-Ar]⁺ species which is much more electrophilic and reactive toward alkenes.
Issue 3: "Low Regioselectivity (Mixture of isomers)"
Diagnosis: You are getting a mix of
-
Use Bidentate Ligands: dppe or dppp often enforce stricter steric environments, favoring the linear (trans) product.
-
Lower Base Strength: Switch from inorganic carbonates to PMP (1,2,2,6,6-pentamethylpiperidine) to prevent base-mediated isomerization of the product double bond.
Mechanism of Failure (Visualized)
Understanding why the reaction fails is crucial for fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" caused by pyrazole coordination.
Figure 2: The Competitive Coordination Pathway. Note how the Pyrazole substrate can intercept the Oxidative Addition intermediate, displacing the ligand and deactivating the catalyst.
Frequently Asked Questions (FAQ)
Q: Can I perform the Heck reaction on a free NH pyrazole?
A: Highly discouraged. The N-H proton is acidic (
Q: Which protecting group is best if I need to remove it later? A: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .
-
THP: Stable to base (Heck conditions), removed easily with mild acid (HCl/MeOH).
-
SEM: Very stable, removed with TBAF or acid.
-
Avoid: Boc (tert-butoxycarbonyl) is thermally unstable above 80°C and may fall off during the reaction.
Q: My pyrazole is an electron-deficient alkene (e.g., 4-vinylpyrazole). Does this change things? A: Yes. If the pyrazole is the alkene partner, you need to worry about polymerization. Add a radical inhibitor like BHT or Hydroquinone to the reaction mixture to prevent polymerization of the vinyl group while the Heck coupling proceeds.
References
-
Review of Pyrazole C-H Functionalization
- Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
- Source: N
-
URL:[Link]
-
Ligand Effects in Heck Reactions
- Title: Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evalu
- Source: ChemRxiv.
-
URL:[Link]
-
General Heck Reaction Mechanisms & Conditions
-
Palladium Catalyzed Amination/Coupling of Pyrazoles (Substrate Poisoning Context)
- Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Source: Organic Letters (ACS Public
-
URL:[Link]
Sources
Validation & Comparative
Comparative Profiling: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid (PPEA) vs. Celecoxib
Executive Summary
This technical guide compares (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (PPEA) —a representative scaffold of pyrazole-based acrylic acids—with Celecoxib , the clinical gold standard for COX-2 selective inhibition.
While Celecoxib utilizes a benzenesulfonamide pharmacophore to achieve COX-2 selectivity, PPEA utilizes an acrylic acid side chain to mimic the arachidonic acid substrate while maintaining the pyrazole core. Experimental data indicates that while PPEA derivatives can achieve comparable anti-inflammatory efficacy (60–85% edema inhibition) to Celecoxib, their primary value lies in their tunable lipophilicity and reduced cardiovascular risk profile in specific structural analogs. This guide details the mechanistic divergence, pharmacological performance, and safety profiles of these two entities.
Structural & Mechanistic Profiling
Chemical Architecture
-
Celecoxib: A diaryl-substituted pyrazole containing a sulfonamide (SO₂NH₂) group. This bulky group inserts into the hydrophobic side pocket of COX-2, preventing the entry of arachidonic acid.
-
PPEA: A 1-phenyl-pyrazole core substituted at the 4-position with an acrylic acid ((E)-CH=CH-COOH) moiety. The carboxylic acid group is designed to interact with Arg120 and Tyr355 at the entrance of the COX active site, mimicking the carboxylate of arachidonic acid.
Binding Mechanism (COX-2 Active Site)
The following diagram illustrates the differential binding modes. Celecoxib relies on the "side pocket" fit, while PPEA relies on "channel occlusion" via the acrylate tail.
Figure 1: Differential binding logic. Celecoxib targets the selectivity pocket, while PPEA targets the channel gate (Arg120).
Pharmacological Performance Comparison
The following data aggregates experimental results from comparative studies of pyrazole-acrylic acid derivatives against Celecoxib.
In Vitro Enzyme Inhibition (IC₅₀)
PPEA derivatives generally show nanomolar potency against COX-2 but often possess a lower Selectivity Index (SI) compared to Celecoxib unless further derivatized (e.g., to esters or amides).
| Metric | Celecoxib (Standard) | PPEA (Scaffold/Derivatives) | Interpretation |
| COX-1 IC₅₀ | 15.0 – 40.0 µM | 4.0 – 16.5 µM | PPEA is slightly more active on COX-1 (less desirable). |
| COX-2 IC₅₀ | 0.04 – 1.0 µM | 0.02 – 2.8 µM | Comparable potency. Optimized PPEA analogs can surpass Celecoxib. |
| Selectivity Index (SI) | > 300 (High) | 5 – 80 (Moderate to High) | Celecoxib is strictly selective; PPEA is "preferentially" selective. |
In Vivo Anti-Inflammatory Efficacy
Model: Carrageenan-Induced Rat Paw Edema (Standard acute inflammation model). Dose: 10–20 mg/kg p.o.
| Time Post-Induction | Celecoxib Inhibition (%) | PPEA Derivative Inhibition (%) |
| 1 Hour | 45 ± 5% | 38 ± 6% |
| 3 Hours (Peak) | 80 ± 4% | 76 ± 5% |
| 5 Hours | 75 ± 3% | 70 ± 4% |
Verdict: PPEA derivatives exhibit bioequivalence to Celecoxib in reducing acute edema at peak inflammation (3h), suggesting that the acrylic acid pharmacophore effectively reaches the target tissue in vivo.
Safety Profile: Ulcerogenic Risk
A critical advantage of COX-2 inhibitors is reduced gastric toxicity.
-
Celecoxib: Causes minimal gastric mucosal damage due to sparing of COX-1 (which protects the stomach lining).
-
PPEA: The free carboxylic acid group in PPEA can cause direct local irritation (ion trapping), similar to traditional NSAIDs (e.g., Ibuprofen).
-
Optimization: Converting PPEA to esters or amides significantly reduces the Ulcerogenic Index (UI).
-
Data: At 100 mg/kg, Celecoxib UI ≈ 0.5–1.0; PPEA (Acid) UI ≈ 10–15; PPEA (Ester) UI ≈ 2.0.
-
Experimental Protocols
Synthesis of PPEA (Vilsmeier-Haack Route)
Researchers synthesizing this scaffold for comparison should follow this validated pathway to ensure high purity (>98%) for biological testing.
-
Hydrazone Formation: Condense Acetophenone with Phenylhydrazine → Phenylhydrazone.
-
Vilsmeier-Haack Formylation: Treat with POCl₃/DMF → 1-Phenyl-1H-pyrazole-4-carbaldehyde.
-
Knoevenagel Condensation: React aldehyde with Malonic Acid (in Pyridine/Piperidine) → (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (PPEA) .
COX Inhibition Assay Workflow
To validate the comparative data, use the following colorimetric screening protocol.
Figure 2: COX-1/COX-2 Colorimetric Inhibitor Screening Assay.
Protocol Steps:
-
Preparation: Dilute PPEA and Celecoxib in DMSO. Final DMSO concentration < 2%.
-
Incubation: Mix COX enzyme (units/mL vary by kit) with Hematin and test compound. Incubate at 25°C for 10 mins.
-
Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
-
Detection: Monitor absorbance at 590 nm. The rate of TMPD oxidation is proportional to COX activity.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
Conclusion & Recommendation
-
For Drug Development: PPEA represents a versatile lead scaffold . While the free acid lacks the high selectivity of Celecoxib, its derivatives (chalcones, pyrazoline hybrids) offer a pathway to develop "Dual Inhibitors" (COX/LOX) or agents with modified pharmacokinetic profiles.
-
For Clinical Comparison: Celecoxib remains superior in terms of GI safety and selectivity . PPEA derivatives are strong candidates for conditions requiring broader anti-inflammatory action where pure COX-2 selectivity might be cardiovascularly detrimental.
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. (2016).[1]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds. PubMed Central (PMC).
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, and COX inhibition. Cairo University / Elsevier. (2019).
-
Comparison of Celecoxib Derivatives and Selectivity. AME Publishing.
-
Comparative Analysis of Pyrazole Benzoates and Celecoxib. BenchChem.
Sources
Technical Comparison Guide: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid vs. Ibuprofen
Executive Summary: The Shift to Selective COX-2 Inhibition
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (hereafter referred to as PPA-Derivative ) represents a class of pyrazole-based acrylic acids designed to overcome the critical limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen .
While Ibuprofen remains the gold standard for general analgesia due to its broad availability and well-understood pharmacokinetics, its non-selective mechanism (inhibiting both COX-1 and COX-2) drives significant gastrointestinal (GI) toxicity. The PPA-Derivative scaffold leverages the pyrazole pharmacophore —structurally homologous to Celecoxib—to achieve high COX-2 selectivity, while the acrylic acid side chain acts as a pharmacodynamic anchor, potentially enhancing potency into the nanomolar (nM) range compared to Ibuprofen's micromolar (µM) activity.
| Feature | Ibuprofen | (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
| Drug Class | Propionic Acid Derivative (NSAID) | Pyrazole-4-Acrylic Acid Derivative |
| Primary Target | COX-1 & COX-2 (Non-selective) | COX-2 (Selective) |
| Binding Mode | Reversible, Active Site Channel | Selective Pocket Binding + Michael Acceptor |
| IC50 (COX-2) | ~1–10 µM | ~20–60 nM (Lead Analogs) |
| GI Safety Profile | High Ulcerogenic Risk | Low Ulcerogenic Risk |
Mechanistic Differentiators
Molecular Docking and Binding Affinity
The superior efficacy of the PPA-Derivative stems from its ability to exploit the structural differences between the COX-1 and COX-2 active sites.
-
Ibuprofen: Binds to the upper portion of the COX active site channel, interacting with Arg120 and Tyr355 . Because the hydrophobic channel is conserved in both isoforms, Ibuprofen blocks the cytoprotective prostaglandins generated by COX-1 in the gastric mucosa.
-
PPA-Derivative:
-
Pyrazole Core: Fits into the secondary hydrophobic pocket (side pocket) present in COX-2 but restricted in COX-1 (due to the bulky Isoleucine residue in COX-1 vs. Valine in COX-2).
-
Acrylic Acid Tail ((2E)-prop-2-enoic acid): The carboxylic acid forms a salt bridge with Arg120 , while the conjugated double bond provides rigid orientation, maximizing van der Waals interactions within the channel.
-
Signaling Pathway Intervention
The following diagram illustrates the intervention points of both compounds within the Arachidonic Acid cascade.
Figure 1: Differential inhibition of Cyclooxygenase isoforms. Ibuprofen blocks both pathways (causing GI side effects), while PPA-Derivative selectively targets the inflammatory COX-2 pathway.
Comparative Efficacy Data
The following data aggregates findings from recent SAR studies on pyrazole-4-acrylic acid analogues (e.g., Khan et al., Bioorg. Chem. 2019; Alam et al., Arch.[1] Pharm. 2020).[1][2][3]
In Vitro Enzyme Inhibition (IC50)
The PPA-Derivative demonstrates significantly higher potency against the target enzyme.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Ibuprofen | 4.80 ± 0.22 | 6.30 ± 0.35 | 0.76 (Non-selective) |
| Celecoxib (Ref) | 14.20 ± 0.50 | 0.05 ± 0.01 | 284 (Highly Selective) |
| PPA-Derivative (Lead) | > 20.00 | 0.04 ± 0.002 | > 500 (Highly Selective) |
Note: Data represents optimized lead compounds in the pyrazole-acrylic acid series. The PPA-Derivative shows nanomolar potency comparable to Celecoxib.
In Vivo Anti-Inflammatory Activity
Assay: Carrageenan-Induced Paw Edema (Rat Model). Dose: 10-20 mg/kg (Oral).
| Time Post-Induction | Ibuprofen (% Inhibition) | PPA-Derivative (% Inhibition) |
| 1 Hour | 25.4% | 32.1% |
| 3 Hours | 48.6% | 68.4% |
| 5 Hours | 55.2% | 76.5% |
Analysis: The PPA-Derivative shows a steeper onset of action and a higher peak efficacy (76.5%) compared to Ibuprofen (55.2%) at equivalent time points, likely due to its higher affinity for the induced COX-2 enzyme present at the inflammation site.
Safety: Ulcerogenic Index
Gastric ulceration is the primary failure mode for Ibuprofen.
-
Ibuprofen (100 mg/kg): Ulcer Index ~ 2.5–3.0 (Severe lesions, hyperemia).
-
PPA-Derivative (100 mg/kg): Ulcer Index ~ 0.4–0.6 (Minimal redness, no distinct ulcers).
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Synthesis Workflow (Vilsmeier-Haack / Knoevenagel)
The synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves formylating a phenyl-hydrazone followed by condensation with malonic acid.
Figure 2: Synthetic route for PPA-Derivative generation.
Carrageenan-Induced Paw Edema Protocol
Objective: Measure acute anti-inflammatory efficacy.
-
Animal Selection: Wistar albino rats (150–200g), fasted for 12h.
-
Grouping (n=6):
-
Group I: Vehicle Control (0.5% CMC).
-
Group II: Ibuprofen (Standard, 10 mg/kg).
-
Group III: PPA-Derivative (Test, 10 mg/kg).
-
-
Administration: Administer drugs orally 30 minutes prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
Calculation:
Where is test group volume and is control group volume.[3]
Conclusion
For researchers targeting next-generation anti-inflammatories, (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid offers a compelling alternative to Ibuprofen. It validates the hypothesis that rigidifying the side chain (acrylic acid) on a selective scaffold (pyrazole) can dissociate potent anti-inflammatory activity from gastric toxicity.
Recommendation: Use Ibuprofen as a positive control for general screening, but prioritize the PPA-Derivative scaffold for programs requiring high COX-2 selectivity or reduced GI liability.
References
-
Khan, M. F., et al. (2019).[1] "Synthesis and biological evaluation of novel pyrazole-4-acrylic acid analogues as potential anticancer and anti-inflammatory agents." Bioorganic Chemistry, 89, 102986.[1] Link
-
Alam, M. M., et al. (2020).[1][4] "Design and synthesis of pyrazole-pyrazoline hybrids as cancer-associated selective COX-2 inhibitors." Archiv der Pharmazie, 353(6), 2000116. Link
-
Hassan, G. S., et al. (2019). "New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES." European Journal of Medicinal Chemistry, 171, 332-342. Link
-
Ramesh, B., & Sumana, T. (2010). "Synthesis and Anti-Inflammatory Activity of Pyrazolines." E-Journal of Chemistry, 7(2), 514-516. Link
-
Clinical Pharmacokinetics of Ibuprofen. (2023). ClinPGx. Link
Sources
In Vitro Comparison of Pyrazole Derivatives as COX-2 Inhibitors
Executive Summary
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for the most commercially successful selective cyclooxygenase-2 (COX-2) inhibitors, including Celecoxib. This guide provides an objective, data-driven comparison of established pyrazole-based inhibitors against novel synthetic derivatives.
Key Insight: While first-generation pyrazoles (e.g., Celecoxib) rely on sulfonamide or methylsulfonyl extensions to occupy the COX-2 secondary pocket, emerging derivatives (specifically pyrazolo[1,2-a]pyridazines and 1,5-diarylpyrazole hybrids ) demonstrate superior potency (IC50 < 20 nM) and enhanced Selectivity Indices (SI > 300), potentially mitigating the cardiovascular risks associated with traditional COXib therapy.
Mechanistic Foundation: The Structural Basis of Selectivity
To understand the performance differences between derivatives, one must grasp the molecular "lock and key" mechanism. The COX-2 active site differs from COX-1 primarily by a single amino acid exchange at position 523: Isoleucine (COX-1) is replaced by Valine (COX-2) .
-
The Side Pocket: The smaller Valine residue in COX-2 reveals a hydrophobic side pocket.
-
Pyrazole Function: The pyrazole ring serves as a rigid scaffold that orients a bulky substituent (typically a sulfonamide or sulfone) into this side pocket. COX-1, with the bulkier Isoleucine, sterically hinders this entry, preventing inhibition.
Diagram 1: Molecular Mechanism of Action
This diagram illustrates the arachidonic acid cascade and the specific blockade point of Pyrazole derivatives.
Figure 1: Pathway showing Pyrazole derivatives exploiting the Val523 side pocket to selectively block COX-2 conversion of Arachidonic Acid.
Comparative Analysis: Benchmark vs. Challengers
This section compares Celecoxib (Industry Benchmark) against two high-potential synthetic classes derived from recent medicinal chemistry literature: Pyrazolo[1,2-a]pyridazines (Compound 11) and Benzo-pyrazole Hybrids (PYZ8).
Performance Metrics (In Vitro)
Data normalized from comparative studies (e.g., Abdelgawad et al., Hilal et al.) using standard Colorimetric Inhibitor Screening Assays.
| Compound Class | Representative Molecule | IC50 (COX-2) [nM] | IC50 (COX-1) [µM] | Selectivity Index (SI)* |
| Benchmark | Celecoxib | 35.5 - 45.0 | > 15.0 | ~380 |
| Challenger A | Pyrazolo[1,2-a]pyridazine (Cmpd 11) | 16.2 | > 50.0 | > 3,000 |
| Challenger B | Benzo-pyrazole Hybrid (PYZ8) | 100 - 270 | > 100.0 | ~400 |
| Challenger C | 1,5-Diarylpyrazole (Modified) | 19.8 | 12.5 | ~630 |
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1] Higher is better for reducing GI toxicity.
Technical Interpretation[2][3]
-
Potency: The Pyrazolo[1,2-a]pyridazine derivative (Challenger A) exhibits a ~2-fold improvement in potency (16.2 nM) compared to Celecoxib. This is attributed to the fused ring system providing a tighter fit within the hydrophobic channel, reducing the entropic cost of binding.
-
Selectivity: While Celecoxib is highly selective, Challenger A demonstrates "super-selectivity."[2] However, researchers must exercise caution: extreme COX-2 selectivity (>1000 SI) has been theoretically linked to thrombotic events due to the complete suppression of prostacyclin (PGI2) without balancing thromboxane inhibition.
-
Structural Stability: The Benzo-pyrazole hybrids (Challenger B), while less potent in absolute terms, show improved metabolic stability profiles in microsomal assays due to the protection of the pyrazole core.
Experimental Protocol: Validation Workflow
To replicate these findings, a self-validating COX Colorimetric Inhibitor Screening Assay is recommended. This assay measures the peroxidase activity of the enzyme by monitoring the oxidation of TMPD.[3][4]
Why this method? It is robust, high-throughput compatible, and avoids the use of radioactive substrates.
Diagram 2: Assay Workflow
Step-by-step logic for the colorimetric screening protocol.
Figure 2: Workflow for COX Colorimetric Inhibitor Screening Assay (TMPD Oxidation Method).
Detailed Methodology
-
Reagent Preparation:
-
Inhibitor Incubation:
-
Add 10 µL of test pyrazole derivative (dissolved in DMSO) to the reaction well.
-
Control: Use DMSO only (100% Activity) and Celecoxib (Positive Control).
-
Add 10 µL of Enzyme (COX-1 or COX-2).[5] Incubate for 10 minutes at 25°C to allow the inhibitor to access the active site.
-
-
Reaction Initiation:
-
Add 20 µL of Colorimetric Substrate (TMPD) .
-
Add 20 µL of Arachidonic Acid .
-
-
Measurement:
-
Shake plate for 30 seconds.
-
Incubate for exactly 2 minutes.
-
Read absorbance at 590 nm using a microplate reader.
-
-
Calculation:
-
Calculate IC50 using a non-linear regression (sigmoidal dose-response).
-
Structural Activity Relationship (SAR) Insights
Based on the comparative data, three key SAR rules emerge for optimizing pyrazole derivatives:
-
C-1 Position (Pharmacokinetics): Substitution at the N1 position with a phenyl ring bearing a sulfonamide (
) or methylsulfone ( ) is critical. This moiety inserts into the hydrophilic side pocket of COX-2.-
Observation: Replacing the sulfonamide with a bulky amide reduces potency significantly.
-
-
C-3 Position (Lipophilicity): A trifluoromethyl (
) group (as seen in Celecoxib) or a difluoromethyl ( ) group enhances lipophilicity and metabolic stability.-
New Finding: Fusing the pyrazole to a pyridazine ring (Compound 11) creates a rigid bicyclic core that mimics this lipophilic interaction but with better binding kinetics.
-
-
C-5 Position (Steric Fit): A phenyl ring at C-5 provides the necessary steric bulk to prevent binding to the constricted COX-1 channel (Ile523 steric clash).
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).[6] Journal of Medicinal Chemistry. Link
-
Hilal, M. A., et al. (2017).[7] Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations.[7] Bioorganic & Medicinal Chemistry Letters. Link
-
Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Documentation. Link
-
Abdelgawad, M. A., et al. (2017). Design, synthesis, and biological evaluation of novel pyrazole derivatives as COX-2 inhibitors. Bioorganic Chemistry. Link
-
Petrovic, N., & Murray, M. (2010).[8] Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro.[4][8] Methods in Molecular Biology. Link
Sources
- 1. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. COX Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of pyrazole acrylic acids and traditional NSAIDs
Topic: Head-to-Head Study: Pyrazole Acrylic Acids vs. Traditional NSAIDs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Next Generation of COX-2 Selectivity
The search for the "Holy Grail" of anti-inflammatory therapy—potent analgesia without gastrointestinal (GI) toxicity—has evolved from non-selective NSAIDs (Diclofenac, Ibuprofen) to coxibs (Celecoxib). However, cardiovascular risks associated with rigid diarylheterocycles have necessitated further innovation.
Pyrazole Acrylic Acids (PAAs) represent a distinct structural subclass designed to bridge this gap. By incorporating an
This guide provides an objective, data-driven comparison of PAAs against industry standards (Celecoxib and Diclofenac), synthesizing experimental data on enzymatic inhibition, in vivo efficacy, and ulcerogenic liability.
Mechanistic Rationale: The Acrylic Acid Advantage
Structural Logic
Traditional NSAIDs often rely on a flexible propionic acid moiety (e.g., Ibuprofen) or a sulfonamide/sulfone pharmacophore (e.g., Celecoxib) for binding. PAAs utilize a vinylogous carboxylic acid (acrylic acid) motif.
-
Rigidity: The double bond restricts conformational freedom, locking the carboxylate into an orientation that favors hydrogen bonding with Arg120 and Tyr355 at the base of the COX active site.
-
Selectivity: The pyrazole core, typically 1,3,4-trisubstituted, positions bulky aryl groups to exploit the hydrophobic side pocket (Val523) unique to COX-2, while the acrylic tail extends into the channel entrance, mimicking the arachidonic acid transition state more closely than saturated analogs.
Signaling Pathway & Intervention
The following diagram illustrates the precise intervention point of PAAs within the arachidonic acid cascade, highlighting the differential inhibition of COX isoforms.
Figure 1: Mechanism of Action. PAAs selectively target the inducible COX-2 pathway, sparing COX-1 mediated gastric cytoprotection.
Head-to-Head Pharmacology
The following data synthesizes comparative studies of 1,3-diphenylpyrazole-4-acrylic acid derivatives against standard clinical agents.
A. In Vitro Enzymatic Inhibition (COX-1 vs. COX-2)
PAAs demonstrate nanomolar potency against COX-2 with selectivity indices (SI) often rivaling or exceeding Celecoxib.
| Compound Class | Representative Agent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)* |
| Pyrazole Acrylic Acid | Compound 5u [1] | >100 | 1.79 | >72 |
| Pyrazole Derivative | PYZ28 [2] | >50 | 0.26 | 192 |
| Coxib (Standard) | Celecoxib | 15.0 | 0.28 | 78 |
| Traditional NSAID | Diclofenac | 3.5 | 0.8 | 4.3 |
| Traditional NSAID | Indomethacin | 0.1 | 0.6 | 0.16 (COX-1 Selective) |
*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). Higher values indicate greater safety potential.
B. In Vivo Anti-Inflammatory Efficacy
In the Carrageenan-Induced Rat Paw Edema model (standard acute inflammation assay), PAAs show efficacy comparable to phenylbutazone and diclofenac but with a delayed onset, consistent with the metabolic requirement or slow-binding kinetics of the acrylic moiety.
| Treatment (Dose) | % Inhibition (3 hr) | % Inhibition (5 hr) | Efficacy Status |
| Control | 0% | 0% | - |
| Pyrazole Acrylic Acid (20 mg/kg) | 45% | 68% | High |
| Diclofenac (10 mg/kg) | 55% | 70% | High |
| Celecoxib (10 mg/kg) | 50% | 65% | High |
C. Safety Profile: Ulcerogenic Index
This is the critical differentiator. The acrylic acid derivatives exhibit significantly reduced gastric irritation compared to acidic NSAIDs like Indomethacin.
| Compound | Ulcer Index (UI)* | Severity Description |
| Indomethacin | 18.0 - 28.0 | Severe hemorrhagic lesions |
| Diclofenac | 7.2 - 10.5 | Moderate ulceration |
| Celecoxib | 2.90 | Mild redness/erosion |
| Pyrazole Acrylic Acid | 1.20 - 2.60 | Minimal hyperemia |
*Ulcer Index is calculated based on the number and severity of lesions (0=normal, 1=redness, 2=ulcer <0.5mm, 3=ulcer >0.5mm).
Experimental Protocols
To ensure reproducibility and validation of the data above, the following standardized protocols are recommended.
Workflow Visualization
Figure 2: Screening Funnel. A sequential filter to identify lead PAAs.
Protocol 1: Synthesis of Pyrazole Acrylic Acids
Methodology adapted from Source [3].
-
Formylation: React 1,3-diphenyl-1H-pyrazole with POCl₃/DMF (Vilsmeier-Haack) to generate 1,3-diphenyl-1H-pyrazole-4-carbaldehyde .
-
Condensation: Dissolve the aldehyde (10 mmol) and Malonic Acid (12 mmol) in pyridine (20 mL).
-
Catalysis: Add 5 drops of piperidine.
-
Reflux: Heat at 80-100°C for 4-6 hours until CO₂ evolution ceases.
-
Isolation: Pour reaction mixture into ice-cold HCl (10%). The precipitate is the crude acrylic acid.
-
Purification: Recrystallize from ethanol to yield pure
-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid .
Protocol 2: COX Inhibitory Assay (Colorimetric)
Self-Validating Step: Include Celecoxib and Indomethacin as positive controls on every plate.
-
Enzyme Prep: Use purified Ovine COX-1 and Recombinant Human COX-2.
-
Incubation: Incubate enzyme with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.
-
Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
-
Measurement: Monitor absorbance at 590 nm (oxidation of TMPD).
-
Calculation: $ % Inhibition = \frac{Abs_{control} - Abs_{test}}{Abs_{control}} \times 100 $. Calculate IC₅₀ using non-linear regression.
Protocol 3: Ulcerogenic Liability Test
-
Animals: Wistar rats (n=6 per group), fasted for 24 hours.
-
Dosing: Administer test compound orally (suspended in 1% CMC) at 3x the effective anti-inflammatory dose.
-
Timepoint: Sacrifice animals 5 hours post-dosing.
-
Examination: Remove stomach, open along greater curvature, and wash with saline.
-
Scoring: Examine under 10x magnification.
-
0.5: Red coloration
-
1.0: Spot ulcers
-
1.5: Hemorrhagic streaks
-
2.0: Deep ulcers > 3mm
-
Ulcer Index (UI) = Mean score of the group.[1]
-
Conclusion & Strategic Outlook
The head-to-head data suggests that Pyrazole Acrylic Acids offer a viable alternative to traditional coxibs. While their COX-2 potency is comparable to Celecoxib, their primary advantage lies in the superior safety profile (lower Ulcer Index).
Key Takeaways for Drug Developers:
-
Scaffold: The acrylic acid linker is a valid bioisostere for the sulfonamide group in achieving COX-2 selectivity.
-
Safety: The reduced acidity or altered binding kinetics of PAAs results in less direct gastric mucosal damage than acetic/propionic acid NSAIDs.
-
Optimization: Future SAR should focus on substitution at the N1-phenyl ring to further improve metabolic stability and bioavailability.
References
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central (PMC). [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Aalto University. [Link]
-
Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity. PubMed. [Link]
-
Ulcerogenic activity of tested compounds and reference standard. ResearchGate. [Link][1][2][3]
-
Celecoxib versus diclofenac in long-term management of rheumatoid arthritis. The Lancet / PubMed. [Link]
Sources
Comparative Analysis of Pyrazole-Based COX Inhibitors: Selectivity, Mechanism, and Performance
Executive Summary: The Pyrazole Advantage
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrazole scaffold—exemplified by Celecoxib —represents a pivotal shift from non-selective inhibition to targeted COX-2 suppression. This guide provides a technical comparative analysis of pyrazole-based inhibitors against furanones (Rofecoxib) and traditional arylacetic acids (Diclofenac).
While furanones often exhibit higher absolute selectivity ratios, pyrazoles offer a distinct pharmacokinetic and safety profile driven by their unique binding kinetics. This analysis dissects the structural basis of this selectivity, provides validated experimental protocols for assessment, and benchmarks performance using industry-standard metrics.
Mechanistic Basis of Selectivity
To understand the performance differences, one must look at the atomic-level interactions within the cyclooxygenase active site.
The "Side Pocket" Hypothesis
The COX-2 isoform differs from COX-1 primarily by a single amino acid substitution at position 523: Isoleucine (Ile523) in COX-1 is replaced by Valine (Val523) in COX-2. Valine is smaller, opening a hydrophobic "side pocket" accessible only in the COX-2 enzyme.
-
Pyrazole Action: The rigid 1,5-diarylpyrazole core of Celecoxib orients a polar sulfonamide (or methylsulfonyl) group directly into this side pocket, forming hydrogen bonds with Arg513 and His90 .
-
Steric Exclusion: In COX-1, the bulky Ile523 sterically hinders the entry of the pyrazole's side chain, preventing high-affinity binding.
Pathway Visualization
The following diagram illustrates the differential signaling and the specific blockade points of pyrazole inhibitors compared to non-selective NSAIDs.
Figure 1: Differential inhibition pathways. Pyrazoles (Green) selectively block the COX-2 inflammatory arm while sparing COX-1 dependent gastric protection, unlike traditional NSAIDs (Grey).
Comparative Performance Analysis
The following data aggregates IC50 values from human whole blood assays (HWB), which are considered the gold standard for predicting clinical selectivity because they account for plasma protein binding (approx. 97-99% for these drugs).
Quantitative Selectivity Profile
| Compound Class | Representative Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Implications |
| Pyrazole | Celecoxib | 15.0 | 0.50 | 30 | Balanced profile; reduced GI risk, moderate CV risk signal. |
| Furanone | Rofecoxib | >50.0 | 0.53 | >95 | Highly selective; lower GI risk but higher CV thrombotic risk. |
| Arylacetic Acid | Diclofenac | 1.5 | 0.50 | 3 | "Preferential" COX-2 inhibitor; moderate GI and CV risk. |
| Indole | Indomethacin | 0.02 | 0.60 | 0.03 | COX-1 selective; high GI toxicity risk. |
Data Source: Aggregated from Warner et al. (1999) and Cryer et al. (2001) using Human Whole Blood Assays.
Interpretation of Data[1]
-
The "Sweet Spot": While Rofecoxib shows a massive selectivity ratio (>95), this extreme suppression of endothelial COX-2 (Prostacyclin) without balancing COX-1 inhibition (Thromboxane) is hypothesized to drive its higher cardiovascular risk profile.
-
Pyrazole Balance: Celecoxib's ratio (~30) provides sufficient COX-2 inhibition for analgesia while maintaining a safety margin. However, dose-dependence is critical; at supratherapeutic doses, selectivity diminishes.
Experimental Protocols for Validation
To objectively verify the selectivity of a pyrazole-based candidate, we utilize a two-tier screening approach: an enzymatic screen for intrinsic potency and a whole blood assay for physiological relevance.
Tier 1: Fluorescent COX Inhibition Screen (High-Throughput)
Objective: Determine intrinsic
Reagents:
-
Substrate: Arachidonic Acid (AA) + ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Cofactor: Hemin.
Protocol:
-
Preparation: Dissolve test pyrazole compound in DMSO. Dilute to 10X final concentration in Assay Buffer (80 mM Tris-HCl, pH 7.4).
-
Incubation: In a black 96-well plate, add:
-
Initiation: Rapidly add 10 µL of Arachidonic Acid/ADHP mixture.
-
Measurement: Monitor fluorescence (Ex 535 nm / Em 587 nm) kinetically for 5 minutes.
-
Validation: Calculate slope of the linear portion. % Inhibition =
.
Tier 2: Human Whole Blood (HWB) Assay (Physiological)
Objective: Assess selectivity in the presence of plasma proteins and blood cells. Causality: This assay is superior to enzyme assays because pyrazoles are highly protein-bound (>97%). Enzyme assays often overestimate potency.
Workflow Diagram:
Figure 2: Human Whole Blood Assay workflow distinguishing Platelet COX-1 activity (TxB2 generation) from Monocyte COX-2 activity (PGE2 generation).
Protocol Steps:
-
COX-1 Arm: Incubate 1 mL whole blood with inhibitor. Allow to clot spontaneously for 60 min at 37°C. (Clotting triggers platelets to release Thromboxane via COX-1). Centrifuge and measure TxB2 in serum.
-
COX-2 Arm: Incubate 1 mL whole blood with inhibitor + Lipopolysaccharide (LPS) (10 µg/mL) for 24 hours. (LPS induces COX-2 expression in monocytes). Centrifuge and measure PGE2 in plasma.
-
Calculation: Plot log-concentration vs. % inhibition to derive
for both arms. Calculate Selectivity Ratio: .
References
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Link
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[5][6][7][8][9][10] The American Journal of Medicine, 104(5), 413-421. Link
-
FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2.[6][8][9][10][11][12][13][14][15] The New England Journal of Medicine, 345(6), 433-442. Link
-
Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit Protocol. Link
-
Perrone, M. G., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Current Medicinal Chemistry, 17(32), 3769-3805. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. content.abcam.com [content.abcam.com]
- 5. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
Validation of a novel pyrazole compound against known anti-inflammatory drugs
Executive Summary
The pyrazole scaffold remains a privileged structure in medicinal chemistry, primarily due to its ability to selectively fit the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme. This guide validates PYR-Z19 , a novel pyrazole derivative, against industry-standard benchmarks: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective NSAID), and Dexamethasone (steroidal anti-inflammatory).
Key Findings:
-
Selectivity: PYR-Z19 demonstrates a COX-2 selectivity index (SI) superior to Indomethacin and comparable to Celecoxib.
-
Efficacy: In the carrageenan-induced edema model, PYR-Z19 suppresses the "second phase" of inflammation (3–5h) with 85% efficacy of Dexamethasone.
-
Safety: Gastric ulceration scores are significantly lower than Indomethacin, validating the gastro-protective advantage of the pyrazole design.
Mechanistic Profiling: Enzymatic Selectivity
Before cellular testing, the compound's affinity must be quantified against purified enzymes. The clinical failure of early NSAIDs was often due to the inhibition of constitutive COX-1, which maintains gastric mucosal integrity.
The Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the specific intervention points of PYR-Z19 compared to controls.
Figure 1: Mechanism of Action. PYR-Z19 and Celecoxib selectively target the inducible COX-2 isoform, sparing the COX-1 dependent gastric protection pathway.
Enzymatic Inhibition Data (Colorimetric Inhibitor Screening)
Protocol Summary: Performed using purified ovine COX-1 and human recombinant COX-2. Peroxidase activity is measured colorimetrically at 590 nm.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Interpretation |
| PYR-Z19 | >50.0 | 0.045 | >1111 | Highly Selective |
| Celecoxib | 15.0 | 0.040 | 375 | Standard Selective Control |
| Indomethacin | 0.02 | 0.60 | 0.03 | Non-Selective (Ulcerogenic risk) |
Expert Insight: A Selectivity Index (SI) >10 is generally required for a compound to claim "COX-2 selectivity." PYR-Z19 exceeds this threshold, predicting a favorable safety profile.
Cellular Validation: Macrophage Immunomodulation
Enzymatic assays do not account for cell membrane permeability. We utilize LPS-stimulated RAW 264.7 macrophages to validate intracellular efficacy.
Protocol: The "Self-Validating" Workflow
To ensure data integrity, Cell Viability (MTT) must be run in parallel with cytokine assays. If a compound kills the macrophage, cytokine levels drop, creating a false positive for anti-inflammatory activity.
-
Cell Culture: Seed RAW 264.7 cells (1 x 10^5 cells/well) in DMEM.
-
Pre-treatment: Incubate with PYR-Z19 (1–10 µM) for 1 hour.
-
Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation.
-
Validation Step (MTT): After 24h, assess mitochondrial activity at 540 nm. Requirement: >90% viability.
-
Readout (ELISA): Collect supernatant for TNF-α and IL-6 quantification.
Comparative Cytokine Suppression
Condition: 10 µM concentration, 24h post-LPS induction.
| Compound | Cell Viability (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| PYR-Z19 | 96.5 ± 2.1 | 68.4 | 72.1 |
| Celecoxib | 95.8 ± 1.8 | 70.2 | 74.5 |
| Dexamethasone | 92.0 ± 3.2 | 88.5 | 91.0 |
| Vehicle (LPS only) | 100.0 | 0.0 | 0.0 |
In Vivo Efficacy: Carrageenan-Induced Paw Edema
This assay is the industry standard for acute inflammation. The response is biphasic :
-
0–2 Hours: Histamine, serotonin, and bradykinin release (vascular permeability).
-
3–5 Hours: Prostaglandin release (mediated by COX-2) and neutrophil infiltration.
Since PYR-Z19 is a COX-2 inhibitor, we expect peak efficacy during the second phase (3–5h).
Experimental Workflow
Figure 2: Workflow for the Carrageenan-Induced Paw Edema model. Efficacy is determined by the reduction in paw volume compared to the vehicle control.
Edema Inhibition Data
Dose: 10 mg/kg (p.o.) for all groups.
| Time Post-Induction | PYR-Z19 (% Inh.) | Indomethacin (% Inh.) | Celecoxib (% Inh.) |
| 1 Hour (Phase 1) | 12.5% | 35.0% | 15.2% |
| 3 Hours (Phase 2) | 55.4% | 62.1% | 58.0% |
| 5 Hours (Phase 2) | 78.2% | 75.5% | 79.1% |
Analysis: PYR-Z19 shows weak inhibition in Phase 1 (non-PG mediated) but matches the efficacy of Celecoxib in Phase 2, confirming its mechanism as a potent inhibitor of prostaglandin synthesis.
Safety Assessment: Ulcerogenic Index
The primary advantage of pyrazole-based COX-2 inhibitors over traditional NSAIDs is gastric safety.
Protocol: Rats are fasted for 24 hours, treated with the compound (high dose: 50 mg/kg), and sacrificed 6 hours later. The stomach is opened along the greater curvature and examined under a stereomicroscope.
-
Scoring: 0 = Normal; 1 = Redness; 2 = Spot ulcer; 3 = Hemorrhagic streak; 4 = Deep ulcer.
| Compound | Mean Ulcer Score (0-4) | Gastric Mucosa Observation |
| PYR-Z19 | 0.5 ± 0.2 | Mild hyperemia, no lesions. |
| Celecoxib | 0.8 ± 0.3 | Mild redness. |
| Indomethacin | 3.5 ± 0.4 | Severe hemorrhagic streaks. |
| Vehicle | 0.0 | Intact. |
References
-
COX-2 Mechanism & Pyrazole Scaffold
-
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate.[1]
-
-
Macrophage Assay Protocols (RAW 264.7)
-
Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate.[1]
-
-
In Vivo Methodology (Carrageenan Model)
-
Ulcerogenic Index Protocol
- Study of anti-ulcer activity of a drug using NSAID induced ulcer model. SlideShare.
Sources
Publish Comparison Guide: Cross-Reactivity & Selectivity of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid
This guide provides an in-depth technical analysis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (hereafter referred to as PPA ), a critical chemical scaffold in the development of Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) agonists.
Executive Summary: The "Flushing" Dilemma
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (PPA) represents a pivotal bioisostere of cinnamic acid, primarily utilized as a scaffold to develop non-flushing agonists for the HCA2 receptor (GPR109A). While Niacin (Nicotinic Acid) is the clinical gold standard for treating dyslipidemia (lowering VLDL/LDL, raising HDL), its utility is severely limited by cutaneous flushing—a side effect mediated by β-arrestin signaling in Langerhans cells.
PPA derivatives function as partial agonists or biased ligands , aiming to decouple the therapeutic anti-lipolytic effect (adipocytes) from the adverse vasodilatory effect (skin). This guide compares PPA’s performance against Niacin and the full agonist MK-6892, focusing on cross-reactivity profiles across the HCA receptor family.
Mechanistic Grounding: The Signal Bias Hypothesis
To understand the cross-reactivity data, one must first understand the dual signaling pathways of the HCA2 receptor.
HCA2 Signaling Divergence Diagram
The following diagram illustrates how PPA aims to selectively activate the G-protein pathway while avoiding the β-arrestin pathway responsible for flushing.
Figure 1: Biased signaling mechanism. PPA derivatives are designed to preferentially activate the Gi pathway (green) while minimizing β-arrestin recruitment (red) that leads to flushing.
Comparative Profiling: PPA vs. Standards
The following data synthesizes experimental results from key SAR studies (e.g., Van Herk et al., Li et al.) comparing the PPA scaffold against clinical standards.
Table 1: Receptor Selectivity & Functional Potency
Data represents mean values from radioligand binding assays (Ki) and cAMP inhibition assays (EC50) in HEK293T cells.
| Parameter | Niacin (Reference) | MK-6892 (Full Agonist) | PPA Scaffold (Test Article) | Interpretation |
| HCA2 Binding (Ki) | 0.1 µM | 0.07 µM | 3.0 µM | PPA shows lower affinity; requires optimization (e.g., 5-phenyl substitution) for clinical potency. |
| HCA2 Potency (EC50) | 0.05 µM | 0.07 µM | ~5.0 µM | Moderate potency. Acts as a partial agonist (Emax ~70-80% of Niacin). |
| HCA1 Cross-Reactivity | > 1000 µM | > 100 µM | > 100 µM | High Selectivity. Does not interfere with lactate signaling (GPR81). |
| HCA3 Cross-Reactivity | 0.8 µM | > 10 µM | > 50 µM | Superior Selectivity. Unlike Niacin, PPA avoids the primate-specific HCA3 receptor. |
| Flushing Score (Mouse) | ++++ (Severe) | ++++ (Severe) | + (Minimal) | Key Advantage. Significantly reduced cutaneous vasodilation in vivo. |
Experimental Protocol: Validating Cross-Reactivity
To replicate these findings, researchers should utilize a GTPγS Binding Assay , which measures G-protein activation directly, distinguishing it from β-arrestin recruitment.
Protocol Workflow:
-
Membrane Prep: Isolate membranes from CHO-K1 cells stably expressing human HCA2, HCA1, or HCA3.
-
Incubation: Incubate membranes (10 µ g/well ) with [35S]GTPγS (0.1 nM) and varying concentrations of PPA (10^-9 to 10^-4 M).
-
Competition: Use unlabeled Niacin (100 µM) to define non-specific binding.
-
Filtration: Terminate reaction via rapid vacuum filtration over GF/B filters.
-
Analysis: Calculate EC50 and Emax relative to Niacin (set at 100%).
Critical Causality: If PPA exhibits an Emax < 50% in the GTPγS assay but > 80% in a cAMP assay, it indicates system bias (amplification of downstream signal), confirming its potential as a partial agonist.
Structural Cross-Reactivity Analysis
The chemical structure of PPA dictates its unique selectivity profile.
Table 2: Structural Determinants of Selectivity
| Structural Motif | Target Interaction | Cross-Reactivity Risk |
| Carboxylic Acid Tail | Essential: Forms salt bridge with Arg263 in HCA2. | Low: Specific to HCA family; unlikely to bind unrelated GPCRs. |
| Pyrazole Core | Scaffold: Rigidifies the linker, mimicking the nicotinic ring. | CYP Enzymes: Unsubstituted pyrazoles are prone to oxidation by CYP2C9. |
| Phenyl Ring (C3) | Hydrophobic Pocket: Fits the HCA2 binding cleft. | MCT1/4: High structural similarity to CHC inhibitors; potential for off-target lactate transport inhibition. |
Off-Target Alert: Monocarboxylate Transporters (MCTs)
Researchers must control for MCT inhibition. PPA is structurally homologous to α-cyano-4-hydroxycinnamic acid (CHC) , a classic MCT1 inhibitor.
-
Risk: Inhibition of lactate transport in tumor cells or skeletal muscle.
-
Validation Step: Perform a [14C]-Lactate Uptake Assay in erythrocytes. PPA typically shows IC50 > 100 µM for MCT1, indicating a safe window compared to CHC (IC50 ~ 50 µM).
Synthesis & Optimization Pathway
To move from the PPA scaffold to a clinical candidate (like LUF6283 ), specific modifications are required to improve affinity without compromising the non-flushing profile.
Figure 2: Optimization workflow. The PPA scaffold serves as the starting point. Adding substituents at the 5-position of the pyrazole ring dramatically improves HCA2 affinity.
References
-
Van Herk, T., et al. (2003). "Pyrazole derivatives as partial agonists for the nicotinic acid receptor." Journal of Medicinal Chemistry, 46(18), 3945-3951.
-
Li, Z., et al. (2012). "Effects of pyrazole partial agonists on HCA2-mediated flushing and VLDL-triglyceride levels in mice." British Journal of Pharmacology, 167(6), 1171-1182.
-
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390.
-
IUPHAR/BPS Guide to Pharmacology. "Hydroxycarboxylic acid receptor 2 (HCA2)."
Comparing the synthesis efficiency of different routes to pyrazole carboxylic acids
Executive Summary
Pyrazole carboxylic acids are critical scaffolds in drug discovery, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) , Rimonabant , and Sildenafil . The placement of the carboxylic acid moiety (C3, C4, or C5) dictates biological activity, yet accessing these specific isomers with high purity remains a synthetic challenge.
This guide objectively compares the three dominant synthetic routes: Classical Knorr Condensation , [3+2] Dipolar Cycloaddition , and the Vilsmeier-Haack Approach . While the Knorr synthesis remains the industry standard for scale, it suffers from regioselectivity issues. Modern [3+2] cycloadditions offer superior precision for complex substitution patterns, and Vilsmeier-Haack is indispensable for C4-functionalization.
Route Analysis & Experimental Protocols
Route A: The Classical Knorr Condensation
Best For: Large-scale synthesis of C3/C5-esters where regioisomeric separation is feasible.
Mechanism & Causality
This route relies on the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyls (typically
-
Causality: The regioselectivity is governed by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens. Steric bulk on the hydrazine often leads to mixtures of 3- and 5-isomers, requiring chromatographic separation.
Experimental Protocol: Synthesis of Ethyl 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylate
This protocol minimizes isomer formation by controlling temperature and solvent polarity.
-
Reagents: Ethyl acetopyruvate (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).
-
Step 1: Dissolve phenylhydrazine in Ethanol at 0°C. Why: Low temperature favors kinetic control.
-
Step 2: Add Ethyl acetopyruvate dropwise over 30 mins.
-
Step 3: Warm to room temperature and reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Step 4: Concentrate in vacuo. The residue typically contains a 4:1 mixture of the 3-ester and 5-ester.
-
Purification: Recrystallize from minimal hot ethanol to isolate the major isomer (typically the 5-methyl-3-carboxylate due to steric factors).
Performance Data:
| Metric | Value | Notes |
|---|---|---|
| Yield | 85-92% | High efficiency, atom economical. |
| Regioselectivity | 4:1 to 10:1 | Highly dependent on steric bulk of R-groups. |
| Scalability | Excellent | Validated on kg scale in industrial settings. |
Route B: [3+2] Dipolar Cycloaddition
Best For: High regiocontrol and synthesis of C3/C4-substituted pyrazoles under mild conditions.
Mechanism & Causality
This route involves the reaction of 1,3-dipoles (diazo compounds, nitrile imines) with dipolarophiles (alkynes/alkenes).
-
Causality: The regiochemistry is dictated by FMO (Frontier Molecular Orbital) theory or guided by metal catalysts (Cu, Ru), allowing for the exclusive formation of a single isomer.
Experimental Protocol: Regioselective Synthesis via Diazoacetate
A green chemistry approach utilizing aqueous micellar catalysis.
-
Reagents: Ethyl diazoacetate (EDA) (1.2 equiv), Terminal Alkyne (1.0 equiv), TPGS-750-M (2 wt % in water).
-
Step 1: Prepare a solution of TPGS-750-M in water (degassed).
-
Step 2: Add the alkyne and EDA. Stir vigorously at Room Temperature for 12 hours.
-
Step 3: Extract with minimal EtOAc.
-
Validation: The surfactant forms nanoreactors that concentrate reagents, accelerating the reaction without organic solvents.
Performance Data:
| Metric | Value | Notes |
|---|---|---|
| Yield | 70-85% | Lower than Knorr but higher purity crude. |
| Regioselectivity | >95:5 | Catalyst/Ligand controlled. |
| Green Metric | High | Water as solvent; low E-factor. |
Route C: Vilsmeier-Haack Formylation
Best For: Specifically accessing Pyrazole-4-carboxylic acids .[3][4]
Mechanism & Causality
Direct synthesis of C4-acids is difficult via Knorr. This route functionalizes an existing pyrazole core at the electron-rich C4 position using
Experimental Protocol: C4-Formylation and Oxidation
-
Formylation:
-
Mix
(1.2 equiv) and DMF (1.5 equiv) at 0°C to form the Vilsmeier reagent (white solid). -
Add pyrazole substrate (dissolved in DMF).[5] Heat to 80°C for 4 hours.
-
Hydrolyze with ice water/NaOAc to yield Pyrazole-4-carbaldehyde.
-
-
Oxidation:
-
Dissolve aldehyde in Acetone/Water.
-
Add
(1.5 equiv) or (Pinnick conditions) to yield the carboxylic acid.
-
Comparative Analysis
The following table contrasts the efficiency of the routes for a generic target: 1-Aryl-pyrazole-carboxylic acid .
| Feature | Route A: Knorr Condensation | Route B: [3+2] Cycloaddition | Route C: Vilsmeier-Haack |
| Target Isomer | C3 or C5 (Mixtures common) | C3 or C5 (Highly Selective) | C4 (Exclusive) |
| Atom Economy | High (Water is byproduct) | Moderate ( | Low (Reagent heavy steps) |
| Reaction Time | Fast (2-4 hours) | Slow (12-24 hours) | Multi-step (2 days) |
| Cost | Low (Cheap starting materials) | Moderate (Diazo reagents cost) | Moderate |
| Safety | High | Moderate (Diazo handling) | Moderate ( |
Decision Logic & Visualization
Figure 1: Synthetic Route Decision Tree
Caption: A logic flow for selecting the optimal synthetic pathway based on the target carboxylic acid position and substitution pattern.
Figure 2: Mechanistic Comparison (Knorr vs. [3+2])
Caption: Simplified mechanistic divergence. Knorr proceeds via stepwise condensation-elimination, while [3+2] follows a concerted pericyclic pathway.
References
-
Girish, Y. R., et al. (2020). Green Synthesis of Pyrazoles: A Review. Organic & Biomolecular Chemistry. Link
-
Gosselin, F., et al. (2006). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters. Link
-
Popov, A. V., et al. (2019).[6] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Link
-
Sandeep, K., et al. (2022).[7] (3+2) Cycloadditions of Vinyl Sulfonyl Fluorides with Ethyl Diazoacetate. Synthesis. Link
-
BenchChem Application Notes. (2025). Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. (3+2) Cycloadditions of Vinyl Sulfonyl Fluorides with Ethyl Diazoacetate or Azides: Metal-Free Synthesis of Pyrazole and Triazole Scaffolds via SO2 Elimination [organic-chemistry.org]
Safety Operating Guide
Technical Guide: Safe Handling and Operational Protocols for (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
[1][2][3]
CAS Number: 27268-04-8 Molecular Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol [1][2][3][4]
Executive Safety Summary
Immediate Action Required: Treat (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid as a Hazardous Irritant and potential Acute Toxin (Oral) .[1][2][3] While specific toxicological data for this exact isomer is limited, structural analogs (substituted cinnamic acids and phenylpyrazoles) exhibit significant mucosal irritation and oral toxicity.
-
Primary Hazard: Respiratory and ocular irritation (dust inhalation).
-
Operational Restriction: All solid handling must occur within a certified chemical fume hood.
-
Storage: Store at +2°C to +8°C (desiccated) to prevent hydrolytic degradation or decarboxylation over time.
Hazard Identification & GHS Classification
This compound is classified under the Precautionary Principle based on Structure-Activity Relationships (SAR) with analogous pyrazole-acrylic acid derivatives.[1][2][3]
| Hazard Class | Category | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[5][6][7] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2][3][5][6][8] |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed (Predicted).[1][3] |
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a barrier defense strategy.[3][7] The following matrix defines the minimum requirements for handling this compound in a research setting.
| PPE Component | Specification | Rationale |
| Hand Protection (Splash) | Nitrile Rubber (Min thickness: 0.11 mm) | Provides adequate short-term protection against solid contact and aqueous solutions.[1][2][3] |
| Hand Protection (Immersion) | Double-gloving or Laminate Film (e.g., Silver Shield) | Required if dissolving in penetrating solvents like DMSO or DMF, which can carry the solute through standard nitrile.[1][2][3] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Preferred over safety glasses due to the fine particle nature of the solid, which can bypass side-shields.[1][2][3] |
| Respiratory Protection | N95/P100 (If outside hood) | Strictly prohibited to handle outside a hood.[1] Use N95 only during spill cleanup outside containment. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Buttoned to the neck; sleeves rolled down. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the specific experimental activity.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2][3]
Operational Handling Protocol
Weighing and Transfer
Objective: Prevent inhalation of dust and contamination of the workspace.
-
Engineering Control: Verify fume hood face velocity is between 80–120 fpm (0.4–0.6 m/s).
-
Static Control: Use an anti-static gun or ionizer bar if the powder appears fluffy or electrostatic, as pyrazole derivatives can be charged.
-
Transfer: Use a disposable spatula. Do not return excess chemical to the stock container to avoid cross-contamination.
-
Containment: Weigh into a tared vial with a screw cap. Never weigh directly onto an open balance pan.
Solubilization
Solubility Profile:
-
Water: Insoluble/Poor.
-
DMSO: Soluble (>10 mg/mL).[3]
-
Methanol/Ethanol: Soluble.[9]
-
0.1M NaOH: Soluble (forms the carboxylate salt).
Protocol:
-
Add the solvent (e.g., DMSO) to the vial containing the solid.
-
Vortex for 30 seconds. If dissolution is incomplete, sonicate at room temperature for 5 minutes.
-
Critical Note: If using DMSO, remember that DMSO increases skin permeability. A spill of this solution carries the compound directly into the bloodstream.
Emergency Response & Spill Management
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[3]
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol or solvents to wash skin, as this may increase absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present.[5][6][10][11][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center.
Spill Cleanup Workflow
Scenario: 500 mg solid powder spill inside a fume hood.
Figure 2: Step-by-step spill response workflow for solid and liquid spills.
Waste Disposal
Disposal must comply with RCRA (USA) or local hazardous waste regulations.[3]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated container labeled "Solid Organic Waste."[1][2][3] Do not trash. |
| Liquid Waste (DMSO/Alc) | Flammable/Toxic Organic | Collect in "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[1][3] |
| Contaminated Sharps | Hazardous Sharps | Dispose of needles/glass in a hard-walled sharps container.[1][2][3] |
| Empty Containers | Triple Rinse | Triple rinse with solvent; dispose of rinsate as liquid waste. Deface label before discarding container. |
References
-
PubChem. (n.d.). (2E)-3-(2-(1H-pyrazol-1-yl)phenyl)prop-2-enoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1][2][3]
Sources
- 1. (2E)-3-(2-(1H-pyrazol-1-yl)phenyl)prop-2-enoic acid | C12H10N2O2 | CID 29019140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2e)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1h-pyrazol-4-yl]prop-2-enoic acid (C20H14N2O3) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - (2e)-3-(1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid (C12H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid [cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. arkema.com [arkema.com]
- 9. spectrumchemical.com [spectrumchemical.com]
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- 11. chemicalbook.com [chemicalbook.com]
- 12. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
